24R-Calcipotriol
説明
Structure
3D Structure
特性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQLNNNIPYSNX-CIJZWTHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112827-99-3 | |
| Record name | Calcipotriol, 24R- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112827993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5Z)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIPOTRIOL, 24R- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYF37XV46I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
24R-Calcipotriol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
24R-Calcipotriol, a synthetic analogue of calcitriol (the active form of vitamin D3), is a potent modulator of cell proliferation and differentiation.[1][2] It is the (24R)-epimer of Calcipotriol and is often considered an impurity of the latter.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary signaling pathway of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound, also known as (1α,3β,5Z,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol, possesses a molecular formula of C₂₇H₄₀O₃ and a molecular weight of approximately 412.60 g/mol .[3][4]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (1α,3β,5Z,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol[2] |
| CAS Number | 112827-99-3[4] |
| Molecular Formula | C₂₇H₄₀O₃[4] |
| Molecular Weight | 412.60 g/mol [4] |
| InChI Key | LWQQLNNNIPYSNX-JVKFFHQNSA-N[2] |
| SMILES | C--INVALID-LINK--O">C@H[C@H]1CC[C@H]2\C(=C/C=C3\C--INVALID-LINK--C--INVALID-LINK--\C3=C)CCC[C@]12C |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | White Powder[2] |
| Melting Point | Not definitively reported |
| Boiling Point | 582.0 ± 50.0 °C (Predicted)[2] |
| Solubility | Slightly soluble in Chloroform and Methanol.[2] Soluble in ethanol, DMSO, and dimethylformamide (approx. 50 mg/mL).[4] Sparingly soluble in aqueous buffers; solubility in 1:5 ethanol:PBS (pH 7.2) is approximately 0.15 mg/mL.[4] The aqueous solubility of free calcipotriol is reported as 41.29 µg/mL.[5] |
| Stability | Light and temperature sensitive.[2] Unstable in solution; fresh preparation is recommended.[2] Should be stored at -20°C, protected from light, and under nitrogen.[2] |
| pKa | 14.29 ± 0.20 (Predicted)[2] |
Biological Activity and Signaling Pathway
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[1][6] The binding of this compound to the VDR initiates a cascade of molecular events that ultimately modulate the expression of target genes involved in cell proliferation, differentiation, and immune response.[6][7]
Upon entering the cell, this compound binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[7][8] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[7] This binding recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of these genes, leading to the observed physiological effects.[7][9] For instance, calcipotriol has been shown to upregulate the expression of genes involved in keratinocyte differentiation and downregulate genes associated with inflammation.[10][11]
Figure 1. Simplified signaling pathway of this compound via the Vitamin D Receptor.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This protocol is adapted from methodologies for the analysis of Calcipotriol in pharmaceutical formulations.[3][12]
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Methanol (HPLC grade)[3]
-
Water (HPLC grade)[3]
-
This compound reference standard
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 80:20 v/v).[3] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).[3] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the peak areas of the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Figure 2. General workflow for the HPLC quantification of this compound.
In Vitro VDR Binding Affinity Assay
This protocol provides a general framework for assessing the binding affinity of this compound to the Vitamin D Receptor. Specific details may vary based on the available equipment and reagents. This is a conceptual outline based on competitive binding assay principles.[13]
Objective: To determine the binding affinity (e.g., Ki or IC50) of this compound for the Vitamin D Receptor.
Materials:
-
Recombinant human Vitamin D Receptor (VDR)
-
Radiolabeled or fluorescently labeled calcitriol (or another high-affinity VDR ligand) as the tracer
-
This compound
-
Binding buffer (e.g., containing Tris-HCl, EDTA, DTT, and BSA)
-
Wash buffer
-
Filter plates (e.g., 96-well glass fiber filters)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add a constant amount of VDR and a constant concentration of the labeled tracer to each well.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled calcitriol (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The VDR and any bound ligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash the filters with cold wash buffer to remove any remaining unbound ligand.
-
Detection:
-
For radiolabeled tracer: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled tracer: Measure the fluorescence intensity of the filters using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the tracer. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized synthetic vitamin D analogue with significant biological activity mediated through the Vitamin D Receptor signaling pathway. Its distinct chemical structure and physicochemical properties influence its formulation and delivery. The provided experimental protocols offer a foundation for researchers to quantify this compound and assess its interaction with its primary biological target. Further research into the nuanced effects of this compound on gene regulation and cellular responses will continue to elucidate its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | 112827-99-3 [chemicalbook.com]
- 3. rjptonline.org [rjptonline.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcipotriol - Wikipedia [en.wikipedia.org]
- 7. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. support.nanotempertech.com [support.nanotempertech.com]
24R-Calcipotriol: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol (also known as calcipotriene) is a synthetic analog of calcitriol, the active form of vitamin D3. It has become a cornerstone in the topical treatment of psoriasis, a chronic autoimmune skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. The therapeutic efficacy of calcipotriol stems from its ability to bind to the vitamin D receptor (VDR), thereby modulating gene expression related to cell growth and differentiation with a significantly lower risk of inducing hypercalcemia compared to calcitriol.[1][2][3] The synthesis of calcipotriol inevitably leads to the formation of various isomers, including the C24-epimer, 24R-Calcipotriol. While often considered an impurity in the production of calcipotriol (the 24S-epimer), this compound (also referred to as PRI-2202) has been synthesized and studied for its own biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery and Rationale
The discovery of calcipotriol's therapeutic potential for psoriasis was serendipitous, arising from observations of psoriatic lesion improvement in patients receiving vitamin D for osteoporosis.[1] This led to the development of synthetic vitamin D3 analogs, like calcipotriol, that could maximize the therapeutic effects on skin cells while minimizing systemic side effects such as hypercalcemia.[4][5] The synthesis of calcipotriol, which involves the creation of a chiral center at the C24 position, typically results in a mixture of diastereomers, the (24S) and (24R) epimers. While the (24S)-epimer is the active pharmaceutical ingredient in commercially available calcipotriol formulations, the (24R)-epimer has been isolated and characterized to understand its distinct biological profile.
Synthesis of this compound
The synthesis of this compound is intrinsically linked to the synthesis of calcipotriol itself, often being a by-product of non-stereoselective reduction steps. However, targeted synthesis of the 24R-epimer can be achieved through stereoselective methods or by separation from a diastereomeric mixture. A common strategy for the synthesis of calcipotriol and its analogs is a convergent approach, where the A-ring and the CD-ring with the side chain are synthesized separately and then coupled.
A key method for constructing the side chain of vitamin D analogs is the Julia-Lythgoe or the modified Julia-Kocienski olefination.[6][7][8][9] This reaction involves the coupling of a sulfone-stabilized carbanion with an aldehyde or ketone to form an alkene. In the context of this compound synthesis, a vitamin D C-22 sulfone derivative is coupled with a chiral side-chain aldehyde.
Experimental Protocols
Representative Synthesis of this compound via Julia Olefination:
The following protocol is a representative procedure based on published synthetic strategies for calcipotriol analogs.[10]
Step 1: Synthesis of the Vitamin D C-22 Benzothiazoyl Sulfone.
This intermediate is typically prepared from a protected vitamin D derivative. The triene system is often protected as a Diels-Alder adduct with sulfur dioxide to prevent unwanted side reactions. The C-22 hydroxyl group is then converted to a benzothiazoyl sulfone.
Step 2: Synthesis of the Chiral Side-Chain Aldehyde.
The synthesis of the side-chain aldehyde with the desired (R) or (S) stereochemistry at the C-24 position is crucial. This can be achieved through various asymmetric synthesis methods.
Step 3: Julia Olefination and Deprotection.
-
Coupling Reaction: The C-22 benzothiazoyl sulfone (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dimethoxyethane (DME) under an inert atmosphere (e.g., argon) and cooled to -78 °C. A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equivalents), is added dropwise, and the mixture is stirred for 30 minutes to generate the carbanion. The chiral side-chain aldehyde (1.2 equivalents), dissolved in anhydrous DME, is then added dropwise. The reaction is stirred at -78 °C for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Deprotection: The resulting intermediate, which contains protecting groups on the hydroxyl functions, is dissolved in a suitable solvent like tetrahydrofuran (THF). A deprotecting agent, such as tetrabutylammonium fluoride (TBAF) for silyl ethers, is added, and the reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound. The separation of the (24R) and (24S) diastereomers, if a mixture is formed, can be achieved by high-performance liquid chromatography (HPLC) on a chiral stationary phase.[11][12][13]
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to confirm the chemical structure and stereochemistry.[14]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and resolve diastereomers.
Synthetic Workflow Diagram
Biological Activity
This compound, like other vitamin D analogs, is expected to exert its biological effects through the Vitamin D Receptor (VDR). The binding of the ligand to VDR leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[15][16][17]
Antiproliferative Activity
Studies have shown that this compound (PRI-2202) possesses antiproliferative activity. In a comparative study, it demonstrated the strongest antiproliferative effect on the human breast cancer cell line MCF-7 among the tested analogs, which included calcipotriol (PRI-2201).[10]
Table 1: Qualitative Comparison of Antiproliferative Activity
| Compound | Cell Line | Antiproliferative Activity | Reference |
| This compound (PRI-2202) | MCF-7 (Breast Cancer) | Strongest among tested analogs | [10] |
| Calcipotriol (PRI-2201) | MCF-7 (Breast Cancer) | Active | [10] |
| This compound (PRI-2202) | HL-60 (Leukemia) | Active | [10] |
| Calcipotriol (PRI-2201) | HL-60 (Leukemia) | Active | [10] |
Note: Specific IC50 values for this compound were not available in the reviewed literature.
Vitamin D Receptor Binding Affinity
Table 2: Vitamin D Receptor (VDR) Binding Affinity
| Compound | VDR Binding Affinity | Reference |
| This compound | Data not available | - |
| Calcipotriol | Comparable to Calcitriol | [2] |
| Calcitriol | High | [2] |
Experimental Protocol: Cell Proliferation Assay (SRB Assay)
This protocol describes a general method for assessing the antiproliferative activity of compounds like this compound.
-
Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Diagram
Conclusion
This compound, a diastereomer of the widely used antipsoriatic drug calcipotriol, exhibits biological activity, notably potent antiproliferative effects in certain cancer cell lines. Its synthesis is closely related to that of calcipotriol, and it can be obtained through stereoselective synthesis or by separation from diastereomeric mixtures. While the precise quantitative biological profile of this compound, including its VDR binding affinity and a broad spectrum of IC50 values, remains to be fully elucidated in publicly available literature, it represents an interesting molecule for further investigation in the field of vitamin D analog research and drug development. Future studies are warranted to fully characterize its pharmacological profile and explore its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcipotriol - Wikipedia [en.wikipedia.org]
- 3. Nonpsoriatic uses of calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Julia olefination - Wikipedia [en.wikipedia.org]
- 9. Julia Olefination [organic-chemistry.org]
- 10. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. 1,25-(OH)2-vitamin D3 and calcipotriol induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 24R-Calcipotriol: A Technical Guide for Researchers
An In-depth Examination of the Molecular Pathways and Cellular Effects of a Leading Topical Psoriasis Treatment
Introduction
Calcipotriol, also known as calcipotriene, is a synthetic analog of calcitriol, the active form of vitamin D3. The therapeutically active stereoisomer, 24R-Calcipotriol, has become a cornerstone in the topical treatment of plaque psoriasis. Its efficacy stems from a multi-faceted mechanism of action that addresses the core pathologies of psoriasis: hyperproliferation and abnormal differentiation of keratinocytes, and chronic inflammation. This technical guide provides a detailed overview of the molecular and cellular mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support researchers and drug development professionals.
Core Mechanism of Action: The Vitamin D Receptor Pathway
The primary molecular target of this compound is the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1][2] The binding of Calcipotriol to the VDR initiates a cascade of genomic events that ultimately modulate the expression of genes involved in cell growth, differentiation, and immune response.
-
Ligand Binding and Receptor Activation: Calcipotriol enters the cell and binds to the ligand-binding domain of the VDR in the cytoplasm. This binding induces a conformational change in the VDR.[3]
-
Heterodimerization: The activated VDR-Calcipotriol complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[4]
-
DNA Binding: This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3]
-
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes by RNA polymerase II. This leads to either an increase or decrease in the synthesis of specific proteins that govern cellular processes.
Effects on Keratinocytes: Normalizing Epidermal Homeostasis
In psoriasis, keratinocytes undergo accelerated proliferation and incomplete differentiation, leading to the formation of thick, scaly plaques. This compound helps to normalize these processes.
Inhibition of Proliferation
Calcipotriol inhibits the hyperproliferation of keratinocytes in a concentration-dependent manner.[1][5] This is achieved through the downregulation of several key proliferative factors:
-
STAT1 and STAT3: Calcipotriol downregulates the expression and activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, which are implicated in psoriatic disease progression.[6][7]
-
EGR1 and PLK2: It also decreases the expression of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), two factors involved in cell proliferation.[1][8]
-
Keratin 17 (K17): Calcipotriol suppresses the IFN-γ-induced expression of K17, a keratin associated with hyperproliferative skin conditions.[3][9]
Promotion of Differentiation
Calcipotriol promotes the normal differentiation of keratinocytes, helping to restore a healthy epidermal structure.[2] This involves the modulation of differentiation markers:
-
Keratins: It normalizes the expression of keratins, leading to a decrease in the hyperproliferative marker Keratin 6 (K6) and an increase in the differentiation-specific Keratin 10 (K10).[10][11]
-
Involucrin and Transglutaminase: Calcipotriol also affects the expression of other markers of terminal differentiation, such as involucrin and transglutaminase.[2]
Immunomodulatory Effects: Dampening the Inflammatory Response
Psoriasis is recognized as an immune-mediated disease, with the IL-23/Th17 axis playing a central role. Calcipotriol exerts significant immunomodulatory effects that contribute to its therapeutic efficacy.
-
Inhibition of Pro-inflammatory Cytokines: Calcipotriol suppresses the expression of key pro-inflammatory cytokines that drive the psoriatic inflammatory cascade, including IL-17A, IL-22, and IL-8.[12][13][14]
-
Modulation of T-cell Response: It helps to shift the T-cell response away from the pathogenic Th1/Th17 profile.
-
Regulation of IL-36: Calcipotriol directly inhibits the expression of IL-36α and IL-36γ in keratinocytes, disrupting a key inflammatory loop in psoriasis.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action and efficacy of this compound.
| Parameter | Molecule | Value | Reference |
| VDR Binding Affinity (Kd) | Calcipotriol | 0.31 nM | [15] |
| Calcitriol | ~0.1 - 1 nM (EC₅₀) | [16] |
| Concentration | Cell Line | Proliferation Inhibition | Reference |
| 10⁻⁷ M | HaCaT (IFN-γ stimulated) | 58.10% (K17 expression) | [3][9] |
| 10⁻⁵ M | HaCaT (IFN-γ stimulated) | 70.68% (K17 expression) | [3][9] |
| ≥ 1 µM | RDEB Keratinocytes | Anti-proliferative effects observed | [17] |
| Study | Baseline PASI | Treatment Duration | % PASI Reduction | Reference |
| Kullavanijaya et al. | 7.16 | 6 weeks | 55.55% | [12] |
| Combination Therapy Study | 17.5 | 10 weeks | 84.8% (Calcipotriol + PUVA) | [18] |
| Left/Right Comparison | 12.6 | 8 weeks | 74% | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for replicating and building upon existing research.
Protocol 1: MTT Assay for Keratinocyte Proliferation
This protocol assesses the effect of Calcipotriol on the proliferation of human keratinocytes (e.g., HaCaT cell line).
Objective: To determine the dose-dependent effect of Calcipotriol on keratinocyte viability and proliferation.
Methodology:
-
Cell Plating: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment: Prepare serial dilutions of Calcipotriol in culture medium. Remove the existing medium from the cells and add 100 µL of the Calcipotriol dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure period (e.g., 72 hours).[5][20]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well.[19][20]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20]
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[19][21]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from medium-only wells.
Protocol 2: Imiquimod-Induced Psoriasis-Like Mouse Model
This in vivo model is widely used to study the pathogenesis of psoriasis and evaluate the efficacy of anti-psoriatic drugs.
Objective: To induce a psoriasis-like skin inflammation in mice and assess the therapeutic effect of topical this compound.
Methodology:
-
Animal Preparation: Use 6-8 week old BALB/c or C57BL/6 mice. Shave the dorsal skin carefully one day before the start of the experiment.[22][23]
-
Induction Phase: Apply a daily topical dose of 62.5 mg of 5% imiquimod (IMQ) cream to the shaved back and right ear for 5-8 consecutive days.[22][23] This induces an inflammatory response characterized by erythema, scaling, and skin thickening, mimicking human psoriasis.
-
Treatment Phase: After the induction phase, divide the mice into treatment groups. Apply a daily topical dose of Calcipotriol ointment (or vehicle control) to the inflamed skin for a specified duration (e.g., 7-14 days).
-
Efficacy Assessment:
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and thickness of the back skin on a scale from 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.[22]
-
Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: Isolate RNA from skin tissue to perform qPCR for key inflammatory and differentiation markers (e.g., IL-17, IL-23, K10, K17).
-
Conclusion
The mechanism of action of this compound is a sophisticated process centered on its high affinity for the Vitamin D Receptor. By activating the VDR signaling pathway, it orchestrates a genomic response that effectively counteracts the primary pathological features of psoriasis. It normalizes keratinocyte proliferation and differentiation while simultaneously dampening the underlying immune-driven inflammation. This dual action on both epidermal and immune cells explains its high therapeutic efficacy. A thorough understanding of these intricate molecular and cellular pathways is essential for the ongoing development of novel and improved therapies for psoriasis and other hyperproliferative and inflammatory skin disorders.
References
- 1. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. Transcriptional Regulation of Keratin Gene Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medicaljournalssweden.se [medicaljournalssweden.se]
- 13. Calcipotriol increases hCAP18 mRNA expression but inhibits extracellular LL37 peptide production in IL-17/IL-22-stimulated normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of calcipotriol and corticosteroid therapy for psoriasis [insight.jci.org]
- 15. bindingdb.org [bindingdb.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. frontierspartnerships.org [frontierspartnerships.org]
- 23. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 24R-Calcipotriol: Vitamin D Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vitamin D receptor (VDR) binding affinity of 24R-Calcipotriol (calcipotriene), a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D₃). This document details the quantitative binding data, in-depth experimental protocols for assessing VDR binding, and a visualization of the associated signaling pathways.
Quantitative VDR Binding Affinity: this compound in Comparison to Calcitriol
This compound is a potent VDR agonist designed for the topical treatment of psoriasis. A key aspect of its therapeutic efficacy lies in its high affinity for the VDR, which is comparable to that of the endogenous ligand, calcitriol.[1] While specific dissociation constants (Kd) or inhibition constants (Ki) for calcipotriol are not consistently reported across the literature, its binding affinity is widely acknowledged to be similar to that of calcitriol.
One study reported the half-maximal inhibitory concentration (IC₅₀) for calcitriol binding to the VDR to be approximately 3.6 nM. Given the comparable affinity of calcipotriol, its IC₅₀ is expected to be in a similar nanomolar range. This high affinity underscores its potent biological activity at the receptor level.
Table 1: Comparative VDR Binding Affinity
| Compound | Receptor | Binding Affinity Metric | Reported Value | Key Characteristics |
| This compound | Vitamin D Receptor (VDR) | Relative Affinity | Comparable to Calcitriol | Synthetic analog with high VDR affinity but significantly lower calcemic activity in vivo. |
| Calcitriol | Vitamin D Receptor (VDR) | IC₅₀ | ~3.6 nM | Endogenous high-affinity VDR agonist with potent effects on gene transcription and systemic calcium homeostasis. |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as receptor source and assay methodology.
VDR Signaling Pathways: Genomic and Non-Genomic Actions
The biological effects of this compound are mediated through its interaction with the VDR, which functions as a ligand-inducible transcription factor. The VDR signaling cascade can be broadly divided into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the regulation of gene expression. Upon binding to this compound in the cytoplasm or nucleus, the VDR undergoes a conformational change. This change promotes its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. The downstream effects include the inhibition of keratinocyte proliferation and the promotion of their differentiation, which are crucial for the treatment of psoriasis.
VDR Genomic Signaling Pathway
Non-Genomic Signaling Pathway
In addition to the slower genomic effects, this compound can also elicit rapid, non-genomic responses. These actions are initiated by a subpopulation of VDR localized at the plasma membrane. Ligand binding to this membrane-associated VDR can trigger rapid intracellular signaling cascades, including the activation of second messenger systems like phospholipase C (PLC) and protein kinase C (PKC), leading to changes in intracellular calcium levels and activation of various kinases. These rapid signals can modulate the activity of ion channels and other signaling proteins, contributing to the overall cellular response.
VDR Non-Genomic Signaling Pathway
Experimental Protocols for VDR Binding Affinity Determination
The binding affinity of compounds like this compound to the VDR is typically determined using competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. Two common methods are the filtration-based assay and the Scintillation Proximity Assay (SPA).
Competitive Radioligand Binding Assay (Filtration Method)
This method involves incubating the receptor source with a radiolabeled VDR ligand (e.g., [³H]-calcitriol) and varying concentrations of the unlabeled test compound (e.g., this compound). The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.
Detailed Protocol:
-
Receptor Preparation:
-
Prepare a source of VDR, such as nuclear extracts from VDR-expressing cells (e.g., MCF-7, HaCaT) or recombinant VDR.
-
Homogenize cells or tissues in an appropriate buffer and prepare a crude nuclear extract or purified receptor preparation.
-
Determine the protein concentration of the receptor preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound (this compound).
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-calcitriol, typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled calcitriol).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
If the Kd of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand.
-
Filtration-Based VDR Binding Assay Workflow
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that does not require a physical separation step. In this method, the receptor is immobilized onto scintillant-containing microbeads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant, causing the emission of light that can be detected. Unbound radioligand in the solution is too far away to excite the scintillant.
Detailed Protocol:
-
Bead and Receptor Preparation:
-
Choose SPA beads with a surface chemistry suitable for immobilizing the VDR (e.g., wheat germ agglutinin-coated beads for glycosylated receptors, or protein A-coated beads for antibody-captured receptors).
-
Incubate the SPA beads with the receptor preparation to allow for immobilization.
-
-
Assay Setup:
-
In a microplate, add the receptor-coated SPA beads, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
-
Incubation:
-
Incubate the plate with gentle agitation to keep the beads in suspension and allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the light output from each well using a microplate scintillation counter. No separation or washing steps are required.
-
-
Data Analysis:
-
The data analysis is similar to the filtration assay, where the light signal is proportional to the amount of bound radioligand. The IC₅₀ and Ki values are determined from the dose-response curve.
-
Conclusion
This compound exhibits a high binding affinity for the Vitamin D Receptor, comparable to the natural hormone calcitriol. This strong interaction is the basis for its therapeutic efficacy in psoriasis, initiating a cascade of genomic and non-genomic signaling events that lead to the normalization of keratinocyte proliferation and differentiation. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of VDR binding affinity, which is a critical step in the discovery and development of novel VDR-targeting therapeutics.
References
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 24R-Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
24R-Calcipotriol, a synthetic analogue of calcitriol (1α,25-dihydroxyvitamin D3), is a cornerstone in the topical treatment of psoriasis.[1][2] Its therapeutic efficacy lies in its ability to modulate keratinocyte proliferation and differentiation by binding to the vitamin D receptor (VDR), while exhibiting a significantly lower risk of systemic calcemic effects compared to the natural hormone.[1] This guide provides a comprehensive overview of the pharmacokinetics, metabolism, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Pharmacokinetics
The systemic exposure to this compound following topical application is low. Clinical studies with radiolabeled ointment have shown that approximately 5-6% of the applied dose is absorbed systemically through psoriatic plaques and normal skin.[3] Despite this low absorption, understanding the pharmacokinetic profile is crucial for assessing its safety and efficacy.
Table 1: Summary of Pharmacokinetic Parameters of Calcipotriol in Humans (Topical Administration)
| Parameter | Value | Study Population | Dosage | Citation |
| Systemic Absorption | ~6% (± 3% SD) on psoriasis plaques | Psoriasis Patients | Radiolabeled ointment | [3] |
| ~5% (± 2.6% SD) on normal skin | Healthy Volunteers | Radiolabeled ointment | [3] | |
| Cmax | Below 25 pg/mL | Psoriasis Patients | 3.5 g of 0.005% foam twice daily for 2 weeks | [4] |
| Tmax | Not determined due to low plasma concentrations | Psoriasis Patients | 3.5 g of 0.005% foam twice daily for 2 weeks | [4] |
| AUC | Not determined due to low plasma concentrations | Psoriasis Patients | 3.5 g of 0.005% foam twice daily for 2 weeks | [4] |
Table 2: Summary of Pharmacokinetic Parameters of Calcipotriol in Animals
| Species | Route of Administration | Dose | Half-life (t½) | Clearance | Citation |
| Rat | Intravenous | 50 µg/kg | - | >100 times higher than 1,25(OH)2D3 | [5] |
| Sheep | Intravenous | 0.1 mg/kg | ~1 hour | - | [6] |
| Sheep | Intra-articular | 0.054 - 0.560 mg/kg | - | - | [6] |
Metabolism
Following systemic absorption, this compound undergoes rapid and extensive metabolism, primarily in the liver.[3] The metabolic pathway is similar to that of endogenous 1,25-dihydroxyvitamin D3, leading to the formation of less active metabolites.[3] This rapid metabolism is a key factor in the low calcemic potential of calcipotriol.[1]
The two major metabolites identified are MC1046 and MC1080.[6] These metabolites have a significantly lower affinity for the vitamin D receptor compared to the parent compound.[5]
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound.
Mechanism of Action: Vitamin D Receptor Signaling
The biological effects of this compound are mediated through its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[3] This interaction initiates a cascade of molecular events that ultimately modulate the expression of target genes involved in cell proliferation, differentiation, and inflammation.
Upon entering the cell, this compound binds to the VDR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
VDR Signaling Pathway
Caption: this compound-mediated VDR signaling pathway.
Experimental Protocols
Quantification of Calcipotriol in Human Plasma by LC-MS/MS
This protocol describes a validated method for the sensitive and specific quantification of calcipotriol in human plasma.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., MC 1080-d4 in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes to extract the analyte.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
b. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and water with a suitable modifier (e.g., ammonium acetate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the optimal response for calcipotriol.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for calcipotriol and the internal standard.
c. Method Validation The method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.[7][8]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for calcipotriol analysis in plasma.
In Vitro Metabolism in Human Keratinocytes
This protocol outlines a general procedure to assess the metabolism of this compound in cultured human keratinocytes.
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) in an appropriate medium until they reach a suitable confluency.
-
Treatment: Replace the culture medium with a fresh medium containing this compound at various concentrations. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the cells for different time points (e.g., 0, 1, 3, 6, 24 hours).
-
Sample Collection: At each time point, collect both the culture medium and the cells.
-
Extraction:
-
Medium: Extract the metabolites from the culture medium using a suitable method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Cells: Lyse the cells and extract the intracellular metabolites.
-
-
Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the parent compound (this compound) and its metabolites.
-
Data Analysis: Determine the rate of metabolism and identify the major metabolic pathways.
Vitamin D Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the VDR.[9]
-
Reagents and Buffers:
-
Recombinant human VDR.
-
Radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃).
-
Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding).
-
This compound at a range of concentrations.
-
Binding buffer.
-
-
Assay Procedure:
-
In a multi-well plate, combine the recombinant VDR, a fixed concentration of the radiolabeled ligand, and varying concentrations of either unlabeled 1α,25(OH)₂D₃ or this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a suitable method (e.g., filtration through a glass fiber filter).
-
Wash the filters to remove any unbound radioligand.
-
-
Detection:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Experimental Workflow for VDR Competitive Binding Assay
Caption: Workflow for VDR competitive binding assay.
Conclusion
This technical guide provides a detailed overview of the pharmacokinetics and metabolism of this compound. The low systemic absorption and rapid metabolism into less active compounds contribute to its favorable safety profile for topical use. The mechanism of action, mediated through the Vitamin D Receptor, involves the regulation of gene expression related to cell growth and differentiation. The provided experimental protocols offer a foundation for researchers and drug development professionals working with this important therapeutic agent. Further research focusing on comprehensive human pharmacokinetic studies after topical application will continue to enhance our understanding of this valuable drug.
References
- 1. Calcipotriol: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Antitumor Potential of (24R)-Calcipotriene
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: (24R)-Calcipotriene, a synthetic analogue of calcitriol (the active form of vitamin D3), has emerged as a compound of significant interest beyond its established use in treating psoriasis.[1][2] A growing body of preclinical and clinical research highlights its potential as an antineoplastic agent. This document provides a comprehensive technical overview of the mechanisms, experimental evidence, and signaling pathways associated with the antitumor effects of (24R)-Calcipotriene (calcipotriol). It is intended to serve as a resource for professionals engaged in oncology research and the development of novel cancer therapeutics.
Core Mechanisms of Antitumor Activity
(24R)-Calcipotriene exerts its anticancer effects through a multi-faceted approach, primarily initiated by its binding to the nuclear Vitamin D Receptor (VDR).[3][4] This interaction triggers a cascade of genomic and non-genomic events that collectively inhibit cancer cell proliferation, induce apoptosis, promote differentiation, and modulate the tumor microenvironment.
VDR-Mediated Genomic Signaling
The canonical pathway for calcipotriol's action involves its function as a ligand for the VDR. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3][5]
Key downstream effects of this genomic signaling include:
-
Cell Cycle Arrest: Calcipotriol induces a G0/G1 phase cell cycle arrest in various cancer cell lines.[6][7] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6.[6][7]
-
Induction of Apoptosis: The compound promotes programmed cell death by modulating the expression of apoptosis-related proteins. It has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax and Bak, leading to the activation of caspase cascades.[7][8]
-
Promotion of Cellular Differentiation: In several cancer models, calcipotriol can steer malignant cells towards a more differentiated, less proliferative state.[6][7][9]
References
- 1. 1mg.com [1mg.com]
- 2. nextstepsinderm.com [nextstepsinderm.com]
- 3. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcipotriol - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 8. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of the anti-cancer and anti-inflammatory actions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 24R-Calcipotriol in Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis, a hyperproliferative skin disorder. Its therapeutic efficacy is largely attributed to its ability to inhibit keratinocyte proliferation and promote normal cell differentiation.[1][2][3] Calcipotriol is the 24S-epimer of the molecule. This technical guide delves into the role of its diastereomer, 24R-Calcipotriol (also known as PRI-2202), in cell differentiation. While research on this compound is less extensive than on its 24S counterpart, this document synthesizes the available data, outlines key signaling pathways, and provides detailed experimental protocols to facilitate further investigation into its biological activity and therapeutic potential.
Core Mechanism of Action: The Vitamin D Receptor
The biological effects of Calcipotriol and its analogues are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This regulation of gene expression is central to the anti-proliferative and pro-differentiative effects of vitamin D analogues on keratinocytes.
Data Presentation: Quantitative Effects on Cell Proliferation and Differentiation
While specific quantitative data on the effects of this compound on keratinocyte differentiation is limited in the current literature, studies on its counterpart, Calcipotriol (24S-epimer), provide a valuable benchmark. The following tables summarize the known quantitative effects of these compounds on various cell lines and differentiation/proliferation markers.
Table 1: Comparative Antiproliferative Activity of Calcipotriol Epimers (PRI-2201 vs. PRI-2202)
| Cell Line | Compound | IC50 (nM) | Reference |
| Human Promyelocytic Leukemia (HL-60) | Calcipotriol (PRI-2201) | ~10 | [2] |
| Human Promyelocytic Leukemia (HL-60) | This compound (PRI-2202) | >100 | [2] |
| Human Breast Cancer (MCF-7) | Calcipotriol (PRI-2201) | ~100 | [2] |
| Human Breast Cancer (MCF-7) | This compound (PRI-2202) | ~10 | [2] |
Table 2: Effect of Calcipotriol (24S-Epimer) on Keratinocyte Proliferation and Differentiation Markers
| Cell Type | Treatment | Marker | Effect | Reference |
| Psoriatic Keratinocytes | Calcipotriol | Ki-67 (Proliferation) | Significant Decrease | [4] |
| Psoriatic Keratinocytes | Calcipotriol | Keratin-10 (Differentiation) | Significant Increase | [4][5] |
| Psoriatic Keratinocytes | Calcipotriol | Keratin-6 (Hyperproliferation) | Significant Decrease | [5] |
| Psoriatic Keratinocytes | Calcipotriol | Keratin-15 (Stem Cell Marker) | Significant Increase | [5] |
| HaCaT Keratinocytes | Calcipotriol (10⁻⁷ M) on IFN-γ induced cells | Keratin-17 (Inflammation/Proliferation) | 58.10% Suppression | [6] |
| HaCaT Keratinocytes | Calcipotriol (10⁻⁵ M) on IFN-γ induced cells | Keratin-17 (Inflammation/Proliferation) | 70.68% Suppression | [6] |
| Normal Human Keratinocytes | Calcipotriol (10⁻⁸ M) | Transglutaminase Activity | 388% Increase | [1] |
| Normal Human Keratinocytes | Calcipotriol (10⁻⁸ M) | Cornified Envelopes | 288% Increase | [1] |
Signaling Pathways in Calcipotriol-Mediated Cell Differentiation
The pro-differentiative effects of Calcipotriol are orchestrated through a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in the action of Calcipotriol on keratinocytes. While these pathways have been established for the 24S-epimer, they provide a foundational framework for investigating the mechanisms of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of vitamin D analogues in cell differentiation and proliferation.
Protocol 1: Cell Proliferation Assessment using MTT Assay
Objective: To quantitatively determine the effect of this compound on the proliferation of human keratinocytes (e.g., HaCaT or primary keratinocytes).
Materials:
-
Human keratinocytes
-
Complete keratinocyte growth medium
-
This compound stock solution (in DMSO or ethanol)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO/ethanol as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3 in human keratinocytes.
Materials:
-
Human keratinocytes
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed keratinocytes in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control (GAPDH).
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the mRNA expression of differentiation markers (e.g., Involucrin, Transglutaminase) and proliferation-related genes (e.g., EGR1, PLK2).
Materials:
-
Human keratinocytes
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat keratinocytes with this compound. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells.
Protocol 4: Immunofluorescence Staining for Keratin 10
Objective: To visualize the effect of this compound on the expression and localization of the differentiation marker Keratin 10 in keratinocytes.
Materials:
-
Keratinocytes grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-Keratin 10)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow keratinocytes on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Staining: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on keratinocyte differentiation.
Conclusion and Future Directions
The available evidence strongly supports the role of Calcipotriol (24S-epimer) in promoting keratinocyte differentiation through VDR-mediated signaling pathways, including the modulation of STAT1/STAT3 and the downregulation of EGR1 and PLK2. While direct evidence for the specific role of this compound in keratinocyte differentiation is currently lacking, the comparative data from cancer cell lines suggests that this epimer possesses distinct biological activities that warrant further investigation.
Future research should focus on directly assessing the effects of this compound on human keratinocyte proliferation and differentiation using the protocols outlined in this guide. Head-to-head comparisons with the 24S-epimer will be crucial to elucidate any differences in potency and mechanism of action. Such studies will not only enhance our fundamental understanding of vitamin D analogue stereochemistry and its impact on biological function but may also pave the way for the development of novel and more effective therapies for hyperproliferative skin diseases.
References
- 1. Calcipotriol (MC 903), a novel vitamin D3 analogue stimulates terminal differentiation and inhibits proliferation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the combination of calcipotriol and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, randomized quantitative comparison of calcitriol ointment and calcipotriol ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 24R-Calcipotriol In Vitro Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
24R-Calcipotriol, a synthetic analogue of calcitriol (the active form of vitamin D3), is a cornerstone in the topical treatment of psoriasis.[1] Its therapeutic efficacy stems from its ability to modulate key cellular processes in the skin, including proliferation, differentiation, and inflammation.[2][3] These effects are primarily mediated through its interaction with the nuclear Vitamin D Receptor (VDR).[4] In vitro studies are crucial for elucidating the precise molecular mechanisms of this compound and for the development of novel vitamin D-based therapies.
These application notes provide detailed protocols for essential in vitro experiments to characterize the activity of this compound, along with a summary of its effects on various cellular signaling pathways and quantitative data from published studies.
Mechanism of Action: VDR-Mediated Gene Regulation
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[4] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] This binding modulates the transcription of genes involved in cell cycle regulation, differentiation, and immune responses.[1][2]
Key In Vitro Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on human keratinocytes (e.g., HaCaT cell line).
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.[6]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[7]
-
Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubation: Incubate the plate for 48 to 72 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Quantitative Data:
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| HaCaT | Proliferation | Concentration-dependent decrease | [9] |
| Psoriatic Keratinocytes | Apoptosis | Increased apoptosis after 20h treatment | [10] |
Gene Expression Analysis (RT-qPCR)
This protocol is used to quantify changes in the expression of target genes in keratinocytes following treatment with this compound. Key target genes include those involved in differentiation (e.g., Keratin 10), inflammation (e.g., IL-10 receptor), and VDR-responsive genes.
Materials:
-
HaCaT cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., IL-10R, KRT10, STAT1, STAT3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Cell Culture and Treatment: Culture HaCaT cells in 6-well plates and treat with this compound at desired concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M) for a specified time (e.g., 24 hours).[5]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[5]
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression normalized to the housekeeping gene and relative to the vehicle-treated control.
Quantitative Data:
| Cell Line | Target Gene | Effect of this compound | Concentration | Reference |
| HaCaT | IL-10 Receptor | ~12-fold upregulation | 10⁻⁸ - 10⁻⁹ M | [11] |
| HaCaT | Keratin 17 (K17) | Inhibition of IFN-γ-induced expression | 10⁻⁷ M, 10⁻⁵ M | [5] |
| HaCaT | STAT1, STAT3 | Downregulation of mRNA and protein levels | Not specified | [12] |
Protein Expression and Phosphorylation Analysis (Western Blot)
This protocol allows for the detection and quantification of total protein levels and the phosphorylation status of signaling proteins, such as STAT1 and STAT3, in response to this compound.
Materials:
-
HaCaT cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT1, STAT1, p-STAT3, STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat HaCaT cells with this compound as required. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. For phosphorylation analysis, normalize the phosphorylated protein to the total protein.
Quantitative Data:
| Cell Line | Target Protein | Effect of this compound | Reference |
| HaCaT | Phosphorylated STAT1, Phosphorylated STAT3 | Decreased levels | [12] |
Cytokine Secretion Analysis (ELISA)
This protocol is for measuring the concentration of cytokines (e.g., IL-10, IL-17, TNF-α) secreted into the cell culture medium by immune cells or keratinocytes after treatment with this compound.
Materials:
-
Primary human T-cells, dendritic cells, or keratinocytes
-
This compound
-
Appropriate cell culture medium and supplements
-
Cytokine-specific ELISA kit (e.g., for human IL-10, IL-17A, TNF-α)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Culture the cells and treat with this compound at various concentrations. For co-culture experiments, different cell types can be cultured together.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions.[14] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution to produce a colored product.
-
Stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Quantitative Data:
| Cell Type | Cytokine | Effect of this compound | Reference |
| Human T-cells | IL-10 | Enhanced secretion | [15] |
| Dendritic Cells | IL-23, TNF-α | Additive inhibitory effect with betamethasone | [15] |
| CD4+ and CD8+ T-cells | IL-17A, TNF-α | Additive inhibitory effect with betamethasone | [15] |
Signaling Pathway Modulation by this compound
Beyond the primary VDR-mediated pathway, this compound influences other signaling cascades, notably the STAT1 and STAT3 pathways, which are implicated in the pathogenesis of psoriasis.
STAT1/STAT3 Signaling Pathway
In human keratinocytes, this compound has been shown to downregulate the expression and phosphorylation (activation) of STAT1 and STAT3.[12] This inhibition of the STAT signaling pathway contributes to its anti-proliferative effects.[12]
Conclusion
The in vitro experimental protocols detailed in these application notes provide a robust framework for investigating the molecular and cellular effects of this compound. By employing these methods, researchers can further unravel the intricate mechanisms underlying its therapeutic efficacy and explore its potential in novel drug development strategies for hyperproliferative and inflammatory skin disorders. The provided quantitative data serves as a valuable reference for experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D receptor genotypes are not associated with clinical response to calcipotriol in Korean psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin D receptor agonist, calcipotriol, modulates fibrogenic pathways mitigating liver fibrosis in-vivo: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcipotriol - Proteopedia, life in 3D [proteopedia.openfox.io]
- 5. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,25-(OH)2-vitamin D3 and calcipotriol induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 24R-Calcipotriol in Animal Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes, infiltration of immune cells, and increased vascularity. 24R-Calcipotriol (also known as calcipotriene), a synthetic analog of vitamin D3, is a widely used topical treatment for psoriasis.[1] It exerts its therapeutic effects by modulating keratinocyte proliferation and differentiation, as well as by its immunomodulatory activities.[1] Animal models are indispensable tools for studying the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutics like this compound. This document provides detailed application notes and protocols for the use of this compound in established animal models of psoriasis.
Mechanism of Action of this compound in Psoriasis
This compound's primary mechanism of action is mediated through its binding to the nuclear Vitamin D Receptor (VDR).[2] This interaction leads to the regulation of gene expression involved in cellular proliferation, differentiation, and immune responses. In the context of psoriasis, this compound has been shown to:
-
Inhibit Keratinocyte Proliferation: It reverses the abnormal keratinocyte changes seen in psoriasis by inducing differentiation and suppressing proliferation, which helps to normalize epidermal growth.[1]
-
Modulate Immune Responses: this compound influences the activity of various immune cells, including T cells, which are key drivers of inflammation in psoriasis. It has been shown to suppress the IL-23/Th17 axis, a critical inflammatory pathway in psoriasis.
-
Regulate Inflammatory Cytokines: Treatment with this compound leads to a reduction in pro-inflammatory cytokines such as IL-8 and an increase in anti-inflammatory cytokines like IL-10 within psoriatic lesions.[3]
-
Inhibit Angiogenesis: In some models, it has been shown to inhibit the formation of new blood vessels, a characteristic feature of psoriatic plaques.[4][5]
Animal Models of Psoriasis
Several animal models are utilized to study psoriasis and evaluate the efficacy of potential treatments. The most common and well-characterized model for topical treatments like this compound is the imiquimod-induced psoriasis model. Another relevant model is the K14-VEGF transgenic mouse model.
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Model
The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces a robust inflammatory response that closely mimics the key histopathological and immunological features of human plaque psoriasis. This model is characterized by epidermal thickening (acanthosis), scaling, erythema, and infiltration of immune cells, driven by the IL-23/IL-17 axis.
K14-VEGF Transgenic Mouse Model
This genetically engineered mouse model overexpresses vascular endothelial growth factor (VEGF) in the epidermis, leading to a phenotype with significant angiogenesis, a key feature of psoriasis.[4][5] This model is particularly useful for studying the anti-angiogenic effects of therapeutic agents.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound in preclinical psoriasis models.
Table 1: Effect of this compound on Psoriasis Area and Severity Index (PASI) Score in Imiquimod-Induced Psoriasis in Rats
| Treatment Group | Day 1 (Mean PASI Score ± SEM) | Day 7 (Mean PASI Score ± SEM) | Day 14 (Mean PASI Score ± SEM) | p-value |
| Psoriatic Control | Elevated | Markedly Elevated | Markedly Elevated | - |
| This compound Proniosomal Gel (CPG3) | Reduced | Significantly Reduced | Significantly Reduced | < 0.001 |
Data adapted from a study evaluating a novel calcipotriol proniosomal gel formulation. The study reported a remarkable reduction in PASI score from day 1 to day 14.[1]
Table 2: Effect of this compound on Epidermal Thickness in Psoriasis Mouse Models
| Animal Model | Treatment | Duration | Epidermal Thickness (µm, Mean ± SEM/SD) | Percent Reduction | p-value |
| GsdmA3Dfl/+ mice | Betamethasone dipropionate (BD) | 10 days | Baseline: 26.92 ± 1.17; Post-treatment: ~16.5 | 38.8% | < 0.0001 |
| Imiquimod-induced | Acarbose | - | Significant decrease compared to IMQ control | - | - |
| Imiquimod-induced | Calcipotriol/Betamethasone | - | Significant decrease compared to IMQ control | - | - |
Note: Specific quantitative data for this compound alone on epidermal thickness with mean ± SEM/SD and p-values were not consistently available in the reviewed literature. The table includes data on a potent corticosteroid for comparison and mentions the qualitative effects of calcipotriol combinations.[6]
Table 3: Effect of this compound on Cytokine Levels in Psoriatic Lesions
| Cytokine | Animal/Patient Model | Treatment | Change in Level | Fold/Percentage Change | p-value |
| IL-8 | Human Psoriatic Plaques | Calcipotriene Ointment 0.005% | Decrease | 70% reduction from baseline by day 3 | < 0.05 |
| IL-10 | Human Psoriatic Plaques | Calcipotriene Ointment 0.005% | Increase | 57% increase from baseline by day 3 | = 0.05 |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Imiquimod-induced Psoriasis in Mice | Calcipotriol Proniosomal Gel | Significant Reduction | - | < 0.001 |
Data on IL-8 and IL-10 are from a clinical study in humans, providing insight into the expected immunological changes in animal models.[3] Data on pro-inflammatory cytokines in mice is from a study with a specific formulation of calcipotriol.[1]
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod 5% cream (e.g., Aldara™)
-
This compound ointment/cream (concentration to be tested, e.g., 0.005%)
-
Vehicle control (placebo ointment/cream)
-
Electric shaver
-
Calipers for measuring ear or skinfold thickness
-
Scoring system for erythema, scaling, and thickness (modified PASI)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the dorsal skin (e.g., 2x2 cm). Allow the skin to recover for 24 hours.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and/or the right ear for 5-7 consecutive days.
-
Treatment Application:
-
Divide the mice into at least three groups:
-
Group 1: Imiquimod + Vehicle Control
-
Group 2: Imiquimod + this compound
-
Group 3: Naive (No Imiquimod, No Treatment)
-
-
Approximately 2 hours after the imiquimod application, apply the vehicle or this compound treatment to the same area.
-
-
Monitoring and Evaluation:
-
Clinical Scoring: Daily, assess the severity of erythema, scaling, and skin thickness on the treated dorsal skin using a 0-4 scale for each parameter (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores represents the cumulative PASI score.
-
Ear Thickness: Measure the thickness of the ear daily using a digital caliper.
-
Body Weight: Monitor the body weight of the animals daily.
-
-
Endpoint Analysis (at day 6 or 8):
-
Histology: Euthanize the mice and collect skin biopsies. Fix in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to measure cytokine levels (e.g., IL-17, IL-23, TNF-α) by ELISA or quantitative PCR.
-
Flow Cytometry: Isolate cells from the skin and draining lymph nodes to analyze immune cell populations (e.g., T cells).
-
Protocol 2: K14-VEGF Transgenic Mouse Model
Materials:
-
K14-VEGF transgenic mice
-
Wild-type littermates (as controls)
-
This compound ointment/cream
-
Vehicle control
-
Standard housing and husbandry conditions
Procedure:
-
Animal Groups: Randomly divide the K14-VEGF transgenic mice into treatment and vehicle control groups. Include a group of wild-type mice for baseline comparison.
-
Treatment Application: Apply the this compound ointment or vehicle topically to a defined area of the skin (e.g., dorsal skin) daily for a specified period (e.g., 2-4 weeks).
-
Monitoring: Observe the mice for any changes in skin phenotype and overall health.
-
Endpoint Analysis:
-
Histology and Immunohistochemistry: Collect skin samples for H&E staining to assess epidermal and dermal changes. Perform immunohistochemistry for markers of angiogenesis (e.g., CD31) to determine microvascular density (MVD).
-
Protein Analysis: Analyze skin homogenates for levels of VEGF and pigment epithelium-derived factor (PEDF) using ELISA or Western blot.[4][5]
-
Gene Expression Analysis: Use quantitative PCR to measure the mRNA expression of VDR and components of relevant signaling pathways (e.g., JAK/STAT3).[4][5]
-
Visualization of Signaling Pathways and Workflows
References
- 1. impactfactor.org [impactfactor.org]
- 2. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcipotriene-induced improvement in psoriasis is associated with reduced interleukin-8 and increased interleukin-10 levels within lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcipotriol inhibits psoriasis-like angiogenic features in K14-VEGF transgenic mice | Semantic Scholar [semanticscholar.org]
- 6. In vivo response of GsdmA3Dfl/+ mice to topically applied anti-psoriatic agents: effects on epidermal thickness, as determined by optical coherence tomography and H&E staining - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 24R-Calcipotriol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
24R-Calcipotriol, also known as calcipotriene, is a synthetic analog of calcitriol, the active form of vitamin D3. It is a potent modulator of cell proliferation, differentiation, and inflammation, primarily through its action as a ligand for the Vitamin D Receptor (VDR).[1][2] These properties have made it a valuable tool in dermatological treatments, particularly for psoriasis, and a subject of interest in cancer research.[3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in study design and execution.
Data Presentation: Efficacious Dosage of this compound in Various Cell Lines
The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. The following table summarizes quantitative data from various in vitro studies.
| Cell Line | Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Normal Human Keratinocytes (NHK) | Keratinocyte | Up to 1 µM | 72 hours | No negative impact on cell proliferation.[5] |
| RDEB Keratinocytes | Keratinocyte | 100 nM | 72 hours | Statistically significant positive impact on proliferation.[5] |
| HaCaT | Keratinocyte | 10⁻⁷ M (100 nM) | 5 min - 120 min | Investigation of STAT1 signaling pathway.[6] |
| HaCaT | Keratinocyte | 10⁻⁹ M - 10⁻⁵ M | 24 hours | Dose-dependent inhibition of Keratin 17 expression.[7] |
| HaCaT | Keratinocyte | Dose- and time-dependent | Not Specified | Inhibition of cell proliferation via ferroptosis.[8] |
| Human Scleral Fibroblasts (HSFs) | Fibroblast | 1 nM - 10 µM | 24 hours | Dose-dependent increase in VDR and COL1A1 mRNA expression.[9] |
| AsPC-1 | Pancreatic Cancer | 100 nM | 24 hours | Inhibition of Wnt signaling.[10] |
| YAPC | Pancreatic Cancer | 5 µM | 24 hours | Inhibition of Wnt signaling.[10] |
| HPAF-2 | Pancreatic Cancer | 1 µM | 24 hours | Inhibition of Wnt signaling.[10] |
| Suit2 | Pancreatic Cancer | 1 µM | 24 hours | Inhibition of Wnt signaling.[10] |
| HTB-26 | Breast Cancer | 10 µM - 50 µM | Not Specified | IC50 values between 10 and 50 µM.[11] |
| PC-3 | Pancreatic Cancer | 10 µM - 50 µM | Not Specified | IC50 values between 10 and 50 µM.[11] |
| HepG2 | Hepatocellular Carcinoma | 10 µM - 50 µM | Not Specified | IC50 values between 10 and 50 µM.[11] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells of interest (e.g., HaCaT, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol describes the procedure for analyzing changes in protein expression in response to this compound treatment.
Materials:
-
Cells of interest cultured in 6-well plates or larger flasks
-
This compound
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., VDR, STAT1, p-STAT1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software and normalize to the loading control.
-
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.[12] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[13] This can lead to a variety of cellular responses, including inhibition of proliferation, induction of differentiation, and modulation of inflammatory responses.
Caption: this compound binds to VDR, leading to gene transcription modulation.
Experimental Workflow for Investigating this compound Effects
A typical workflow to investigate the effects of this compound on a specific cell line involves several key stages, from initial cell culture to data analysis and interpretation.
Caption: Workflow for studying this compound's effects on cultured cells.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Calcipotriol - Wikipedia [en.wikipedia.org]
- 3. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Low-dose calcipotriol can elicit wound closure, anti-microbial, and anti-neoplastic effects in epidermolysis bullosa keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcipotriol inhibits the proliferation of psoriasis HaCaT cells by activating the ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of 24R-Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of 24R-Calcipotriol, a synthetic analogue of Vitamin D3 used in the topical treatment of psoriasis. The following protocols are intended to guide researchers in establishing robust and reliable analytical procedures for quality control, stability studies, and pharmacokinetic analysis.
Introduction
Calcipotriol, also known as Calcipotriene, is a potent Vitamin D3 derivative that regulates cell proliferation and differentiation.[1][2] Its efficacy is dependent on its concentration in pharmaceutical formulations, making accurate and precise analytical methods crucial for ensuring product quality and therapeutic effectiveness. This document outlines High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, which are the most common techniques for the analysis of Calcipotriol.
Analytical Methods Overview
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used method for the quantification of Calcipotriol in bulk drug substances and pharmaceutical ointments.[1][2] For higher sensitivity and selectivity, especially in biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[3][4]
Key Considerations for Method Development:
-
Stability: Calcipotriol is susceptible to degradation, particularly from light and heat.[5] Therefore, stability-indicating methods that can separate the active ingredient from its degradation products are essential.[6]
-
Related Substances: The synthesis of Calcipotriol can result in related compounds, such as pre-calcipotriol, trans-calcipotriol, and the 24R-epimer.[5][7] The analytical method must be able to resolve these from the main peak.
-
Matrix Effects: When analyzing formulations or biological samples, excipients or endogenous components can interfere with the analysis. Proper sample preparation is critical to minimize these effects.
Quantitative Data Summary
The following tables summarize typical parameters for HPLC and LC-MS/MS methods for the analysis of Calcipotriol.
Table 1: HPLC Method Parameters for Calcipotriol Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., Phenomenex Luna, 250mm x 4.6mm, 5µm) | [2] |
| Mobile Phase | Methanol:Water (80:20, v/v) | [1][2] |
| Flow Rate | 1.0 mL/min | [2][6] |
| Detection Wavelength | 264 nm | [2][6] |
| Injection Volume | 20 - 50 µL | [2] |
| Retention Time | ~8.2 min | [2] |
| Linearity Range | 0.5 - 50 µg/mL | [8][9] |
| Limit of Detection (LOD) | 0.005 - 0.599 µg/mL | [2][6] |
| Limit of Quantification (LOQ) | 0.02 - 1.816 µg/mL | [2][6] |
| Accuracy (% Recovery) | 98 - 102% | [2][6] |
Table 2: LC-MS/MS Method Parameters for Calcipotriol Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., Kinetex, 1.7 µm, 100 x 2.10 mm) | [4] |
| Mobile Phase | Ammonium acetate (5 mM, pH 6.51):Methanol (15:85, v/v) | [4] |
| Flow Rate | 0.4 mL/min | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| Linearity Range | 0.5 - 500 ng/mL | [4] |
| Sample Volume | 20 µL (rat whole blood or plasma) | [4] |
| Accuracy (% of Nominal) | 90.5 - 106% | [4] |
| Precision (% RSD) | 3.09 - 12.9% | [4] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of Calcipotriol in Ointment
This protocol is based on the method described by S. Dey et al.[2]
1. Materials and Reagents:
-
Calcipotriol reference standard
-
Calcipotriol ointment (e.g., 0.005% w/w)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Chloroform
2. Instrumentation:
-
HPLC system with UV-Vis detector (e.g., Shimadzu LC-10AT-vp)[2]
-
C18 analytical column (e.g., Phenomenex Luna, 250mm x 4.6mm, 5µm)[2]
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase (Methanol:Water, 80:20 v/v) to create calibration standards (e.g., 10, 20, 30, 40, 50 µg/mL).
4. Sample Preparation:
-
Accurately weigh a portion of the ointment equivalent to a known amount of Calcipotriol.
-
Dissolve the ointment in chloroform to extract the Calcipotriol.[1]
-
Evaporate the chloroform and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 264 nm
-
Injection Volume: 20 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of Calcipotriol in the sample by interpolating its peak area from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification of Calcipotriol in Biological Matrices
This protocol is a general guide based on principles from sensitive LC-MS/MS assays.[4]
1. Materials and Reagents:
-
Calcipotriol reference standard
-
Internal Standard (IS) (e.g., a deuterated analog)
-
Methanol, Acetonitrile, Isopropyl alcohol (LC-MS grade)
-
Ammonium acetate
-
Hexane, Dichloromethane
-
Rat plasma or whole blood (for validation)
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., API 5500-Qtrap)[4]
-
C18 UHPLC column (e.g., Kinetex 1.7 µm, 100 x 2.10 mm)[4]
-
Centrifuge
-
Evaporator
3. Preparation of Standard and QC Samples:
-
Prepare stock solutions of Calcipotriol and the IS in methanol.
-
Spike blank biological matrix with working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To a 20 µL sample (plasma or whole blood), add the internal standard.
-
Add a mixture of water-methanol (50:50, v/v).
-
Add an extraction solvent mixture of hexane-dichloromethane-isopropyl alcohol (150:15:5, v/v/v).[4]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
5. LC-MS/MS Conditions:
-
Mobile Phase: Ammonium acetate (5 mM, pH 6.51):Methanol (15:85, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization: ESI+
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Calcipotriol and the internal standard.
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration of Calcipotriol in the unknown samples from the calibration curve.
Visualizations
Caption: Workflow for HPLC analysis of Calcipotriol in ointment.
Caption: Workflow for LC-MS/MS analysis of Calcipotriol in biological matrices.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. file.scirp.org [file.scirp.org]
- 8. ijnrd.org [ijnrd.org]
- 9. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of 24R-Calcipotriol from Calcipotriol
Abstract
This application note presents a detailed protocol for the analytical separation of calcipotriol from its C-24 epimer, 24R-calcipotriol, using High-Performance Liquid Chromatography (HPLC). Calcipotriol, the (24S)-epimer, is the active pharmaceutical ingredient, and the selective quantification of its (24R) diastereomer is a critical quality control step in drug development and manufacturing. Due to the subtle structural difference between these epimers, conventional reversed-phase HPLC methods are often insufficient. This protocol employs a polysaccharide-based Chiral Stationary Phase (CSP) under normal-phase conditions to achieve baseline resolution, ensuring accurate assessment of stereoisomeric purity.
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical treatment for psoriasis. Its therapeutic effect is highly stereospecific, residing in the (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol isomer. During the synthesis of calcipotriol, the formation of related impurities, including the diastereomeric (24R)-epimer (this compound), is possible.[1] Although structurally very similar, these epimers can exhibit different pharmacological and toxicological profiles. Therefore, regulatory bodies require precise methods to detect and quantify the this compound impurity to ensure the safety and efficacy of the final drug product.
The separation of diastereomers like calcipotriol and this compound poses a significant analytical challenge. Standard achiral HPLC columns typically fail to provide adequate resolution. The solution lies in chiral chromatography, which utilizes a Chiral Stationary Phase (CSP) to create a stereoselective environment.[2][3] Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including diastereomers, and are the recommended approach for this separation.[4][5]
This document provides a comprehensive protocol for the separation of these two epimers using a cellulose-based CSP, suitable for researchers, scientists, and drug development professionals.
Experimental Workflow
Caption: Workflow for HPLC separation of calcipotriol epimers.
Detailed Experimental Protocol
This protocol is a representative method based on established principles of chiral chromatography. Optimization may be required depending on the specific instrument and column used.
Materials and Reagents
-
Standards: Calcipotriol (24S-epimer) reference standard, this compound reference standard.
-
Solvents: HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA), HPLC-grade Ethanol.
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral column. A cellulose-based column is recommended as a starting point. Example: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC method.
| Parameter | Recommended Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) on silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane : 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (or until both peaks have eluted) |
Preparation of Solutions
-
Diluent: Ethanol is recommended as the diluent due to its miscibility with the mobile phase and good solubility for calcipotriol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Calcipotriol reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Ethanol. Prepare a separate stock solution for this compound in the same manner. Protect solutions from light and store at 2-8°C.
-
System Suitability Solution (SSS): Prepare a solution containing approximately 10 µg/mL of both Calcipotriol and this compound in Ethanol by diluting the respective stock solutions. This solution is used to verify the separation performance of the system.
-
Sample Solution: Prepare a solution of the test sample (e.g., bulk drug substance) in Ethanol to obtain a final nominal concentration of 100 µg/mL of calcipotriol.
HPLC Analysis Procedure
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make at least five replicate injections of the System Suitability Solution (SSS).
-
Evaluate the system suitability parameters. The acceptance criteria are outlined in the data summary table below. The primary requirement is achieving baseline resolution between the two epimer peaks.
-
-
Sample Analysis:
-
Once the system suitability is confirmed, inject the sample solution(s).
-
Bracket the sample injections with injections of a standard solution as required for quantification.
-
Data Presentation and System Suitability
Quantitative data and system performance are critical for method validation and routine use. The tables below summarize the expected results and required system suitability parameters.
Table 1: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 between Calcipotriol and this compound peaks | Ensures complete separation of the two epimers. |
| Tailing Factor (T) | 0.8 – 1.5 for the Calcipotriol peak | Confirms good peak shape and column efficiency. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area (n=5 injections) | Demonstrates injection precision. |
Table 2: Expected Retention Data (Example)
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |
| Calcipotriol (24S) | ~12.5 | 1.00 |
| This compound | ~14.0 | ~1.12 |
Note: Absolute retention times may vary depending on the specific column batch, system, and mobile phase preparation. Relative Retention Time (RRT) is a more reliable indicator for peak identification.
Conclusion
The separation of calcipotriol from its 24R-epimer is a crucial analytical task that necessitates the use of chiral chromatography. The protocol detailed in this application note, utilizing a polysaccharide-based chiral stationary phase under normal-phase conditions, provides a robust and reliable method for achieving the required separation. This allows for the accurate quantification of the this compound impurity, ensuring the quality, safety, and efficacy of calcipotriol drug products. Researchers should consider this protocol as a strong starting point for method development and validation activities.
References
- 1. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. chiraltech.com [chiraltech.com]
The Synergistic Interplay of 24R-Calcipotriol and Corticosteroids in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The combination of 24R-Calcipotriol, a synthetic analogue of vitamin D, and corticosteroids represents a cornerstone in the topical treatment of plaque psoriasis and other inflammatory dermatoses. This synergistic pairing leverages distinct yet complementary mechanisms of action to enhance therapeutic efficacy while potentially minimizing the adverse effects associated with long-term corticosteroid monotherapy. This document provides detailed application notes, experimental protocols derived from published research, and visual representations of the key signaling pathways to support further investigation and drug development in this area.
Mechanism of Action: A Dual Approach to Skin Inflammation
The therapeutic success of the this compound and corticosteroid combination lies in their ability to target different facets of psoriatic pathology. While corticosteroids primarily exert potent anti-inflammatory effects, this compound acts to normalize keratinocyte proliferation and differentiation.[1][2]
This compound: As a vitamin D analogue, calcipotriol binds to the vitamin D receptor (VDR), which is present on various cells, including keratinocytes and T cells of the immune system.[3] This interaction modulates the transcription of genes related to cell differentiation and proliferation.[3] Specifically, calcipotriol has been shown to inhibit keratinocyte proliferation and promote their normal differentiation.[2][4] Furthermore, it exhibits immunomodulatory effects by reducing the expression of pro-inflammatory cytokines such as IL-17 and IL-23, key drivers in the pathogenesis of psoriasis.[5][6]
Corticosteroids: These agents are well-established for their broad anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties.[7] At the molecular level, corticosteroids bind to the glucocorticoid receptor (GR), leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[8] This results in the reduced production of a wide array of inflammatory mediators, including cytokines (e.g., TNF-α, IFN-γ, IL-17, IL-22) and chemokines.[2]
The combination of these two agents leads to a synergistic effect. Corticosteroids can mitigate the skin irritation sometimes caused by calcipotriol, while calcipotriol may have a steroid-sparing effect, allowing for the use of lower potency steroids or reduced treatment duration, thereby minimizing corticosteroid-related side effects like skin atrophy.[9]
Signaling Pathways
The intricate interplay between this compound and corticosteroids on a cellular level can be visualized through their respective signaling pathways.
Caption: this compound signaling pathway in skin cells.
Caption: Corticosteroid signaling pathway in skin cells.
Quantitative Data Summary
The efficacy of this compound and corticosteroid combination therapy has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from representative studies.
| Clinical Efficacy of Combination Therapy vs. Monotherapy | ||||
| Study/Endpoint | Combination Therapy (Calcipotriol/Betamethasone) | Calcipotriol Monotherapy | Betamethasone Monotherapy | Vehicle |
| PASI 75 (Percentage of patients achieving 75% reduction in PASI score) | ||||
| 4-week treatment | 73.03% | 48.32% | - | - |
| Investigator's Global Assessment (IGA) - "Clear" or "Almost Clear" | ||||
| 4-week treatment | 27.2% | 11.4% | 16.9% | 0.0% |
| Reduction in PASI Score | ||||
| 4-week treatment (Mean % decrease) | 82.0% | - | - | - |
Psoriasis Area and Severity Index (PASI)
| Effect on Cellular Infiltrate and Inflammatory Markers | |||
| Parameter | Combination Therapy (Calcipotriol/Betamethasone) | Betamethasone Monotherapy | Placebo |
| Epidermal Thickness | Significant reduction | Significant reduction | Significant reduction |
| CD8+ T cells (epidermal and dermal) | Complete abolishment of influx | - | - |
| CD8+ IFNγ+ cells | Significant reduction | - | - |
| MPO+ neutrophils | Significant reduction | - | - |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound and corticosteroids.
Protocol 1: In Vitro Keratinocyte Proliferation Assay
Objective: To assess the antiproliferative effects of this compound, a corticosteroid, and their combination on human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium
-
This compound (in a suitable solvent, e.g., ethanol)
-
Corticosteroid (e.g., Betamethasone dipropionate, in a suitable solvent)
-
BrdU Cell Proliferation Assay Kit
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound, the corticosteroid, and a fixed-ratio combination in keratinocyte growth medium.
-
Remove the overnight culture medium and replace it with the treatment-containing medium. Include vehicle control wells.
-
Incubate the plates for 48-72 hours.
-
BrdU Labeling and Detection: Four hours prior to the end of the incubation period, add BrdU labeling solution to each well and incubate.
-
Following incubation, fix the cells and detect BrdU incorporation according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of proliferation inhibition relative to the vehicle control.
Caption: Workflow for in vitro keratinocyte proliferation assay.
Protocol 2: Gene Expression Analysis in a Psoriasis Mouse Model
Objective: To investigate the in vivo effects of topical this compound and corticosteroid combination on the expression of key inflammatory genes in a mouse model of psoriasis.
Materials:
-
Imiquimod (IMQ)-induced psoriasis mouse model
-
Topical formulation of this compound and corticosteroid combination
-
Control vehicle cream
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Induction of Psoriasis-like Skin Inflammation: Apply a daily topical dose of imiquimod cream to the shaved back skin of mice for 5-7 consecutive days.
-
Topical Treatment: Divide the mice into treatment groups: vehicle control, this compound, corticosteroid, and combination therapy.
-
Apply the respective topical treatments to the inflamed skin daily, a few hours after imiquimod application.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated areas.
-
RNA Extraction and qRT-PCR:
-
Homogenize the skin biopsies and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., IL-17A, IL-23A, TNF-α) and a housekeeping gene for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Caption: Workflow for in vivo gene expression analysis.
Protocol 3: Immunohistochemical Analysis of Skin Biopsies from Clinical Trials
Objective: To evaluate the effect of combination therapy on immune cell infiltration and protein expression in psoriatic skin.
Materials:
-
4mm punch biopsies from psoriatic lesions before and after treatment
-
Formalin for fixation
-
Paraffin for embedding
-
Microtome
-
Primary antibodies (e.g., anti-CD4, anti-CD8, anti-Ki-67)
-
Secondary antibodies and detection system (e.g., HRP-DAB)
-
Microscope
Procedure:
-
Sample Collection and Preparation:
-
Obtain informed consent from patients.
-
Collect 4mm punch biopsies from a target psoriatic plaque at baseline and after a defined treatment period (e.g., 4 weeks).
-
Fix the biopsies in 10% neutral buffered formalin and embed in paraffin.
-
-
Immunohistochemistry:
-
Cut 4-5 µm sections from the paraffin blocks.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval as required for the specific antibodies.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify the number of positive cells per unit area or the staining intensity using image analysis software.
-
-
Statistical Analysis: Compare the pre- and post-treatment values for each treatment group.
Conclusion
The combination of this compound and corticosteroids offers a robust and effective therapeutic strategy for psoriasis by targeting both the epidermal and dermal components of the disease. The synergistic action of these two agents leads to superior clinical outcomes compared to monotherapy. The protocols and data presented here provide a framework for researchers and drug development professionals to further explore the mechanisms of this combination therapy and to develop novel and improved treatments for inflammatory skin diseases.
References
- 1. Calcipotriol/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Calcipotriol - Wikipedia [en.wikipedia.org]
- 4. Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the efficacy of calcipotriol–acitretin combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of calcipotriol and corticosteroid therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Glucocorticoids and Glucocorticoid-Induced-Leucine-Zipper (GILZ) in Psoriasis [frontiersin.org]
- 9. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for In Vitro Efficacy Assessment of 24R-Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
24R-Calcipotriol, also known as calcipotriene, is a synthetic analog of calcitriol, the active form of vitamin D. It is a cornerstone in the topical treatment of psoriasis, a chronic autoimmune skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes.[1][2] The therapeutic efficacy of this compound stems from its ability to bind to the Vitamin D Receptor (VDR), a nuclear transcription factor, thereby modulating the expression of genes involved in cell proliferation, differentiation, and immune responses.[1][3] These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound and other vitamin D analogs.
Mechanism of Action
The biological effects of this compound are mediated through its binding to the VDR.[1] Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4] This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.[4] Key effects of this signaling cascade in keratinocytes include inhibition of proliferation and promotion of terminal differentiation.[1][5]
Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of this compound on keratinocytes.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Cell Line | Assay | Concentration | Result | Reference |
| HaCaT | MTT Assay | Dose-dependent | Inhibition of proliferation | [2][6] |
| Psoriatic Keratinocytes | Propidium Iodide Staining | Not specified | Significant inhibition of proliferation | [7] |
| HaCaT | Ferroptosis Assay | Dose- and time-dependent | Inhibition of proliferation | [2] |
Table 2: Modulation of Gene and Protein Expression by this compound in Keratinocytes
| Target | Assay Type | Cell Line | Concentration(s) | Effect | Reference |
| Keratin 17 (K17) | qPCR | HaCaT | 10⁻⁷ M, 10⁻⁵ M | 58.10% and 70.68% suppression of IFN-γ-induced expression, respectively | [1] |
| Keratin 17 (K17) | Western Blot | HaCaT | 10⁻⁹ M, 10⁻⁷ M, 10⁻⁵ M | Dose-dependent decrease in IFN-γ-induced protein levels | [1] |
| STAT1 & STAT3 | qPCR & Western Blot | HaCaT | Not specified | Downregulation of mRNA and protein levels | [3] |
| Phospho-STAT1 & Phospho-STAT3 | Western Blot | HaCaT | Not specified | Decreased phosphorylation | [3] |
| Early Growth Response-1 (EGR1) | qPCR & Western Blot | Human Keratinocytes | Not specified | Downregulation of expression | [6] |
| Polo-like Kinase-2 (PLK2) | qPCR & Western Blot | Human Keratinocytes | Not specified | Downregulation of expression | [6] |
| Keratin 6 (K6) | Flow Cytometry | Psoriatic Epidermal Cells | Topical application | Significant decrease in expression | [5] |
| Keratin 10 (K10) | Flow Cytometry | Psoriatic Epidermal Cells | Topical application | Significant increase in expression | [5] |
| Involucrin | Flow Cytometry | Psoriatic Epidermal Cells | Topical application | Enhancement of differentiation | [5] |
| Transglutaminase | Not specified | Not specified | Not specified | Normalizes keratinization | |
| Collagen 1A1 (COL1A1) | qPCR & Western Blot | Human Scleral Fibroblasts | 1 nM - 10 µM | Dose-dependent increase in mRNA and protein expression | [8] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Culture of Human Keratinocytes (HaCaT)
The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a widely accepted in vitro model for psoriasis research.
-
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Procedure:
-
Maintain HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials:
-
HaCaT cells
-
Complete DMEM
-
This compound stock solution (in DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[9]
-
VDR Reporter Gene Assay (Luciferase Assay)
This assay measures the ability of this compound to activate the VDR and induce the expression of a reporter gene (e.g., luciferase) under the control of a VDRE.
-
Materials:
-
Host cell line (e.g., HaCaT or HEK293)
-
VDR expression vector
-
VDRE-luciferase reporter vector
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
-
-
Protocol:
-
Co-transfect the host cells with the VDR expression vector and the VDRE-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.[12]
-
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
qPCR is used to quantify the mRNA levels of target genes involved in keratinocyte proliferation and differentiation.
-
Materials:
-
Treated HaCaT cells
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Keratin 17, Involucrin, Transglutaminase) and a housekeeping gene (e.g., β-actin or GAPDH)
-
Real-time PCR system
-
-
Protocol:
-
Seed HaCaT cells in 6-well plates (2x10⁵ cells/well) and treat with this compound for 24 hours.[13]
-
Extract total RNA from the cells using an RNA extraction kit.[1]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[1]
-
Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.[1]
-
Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[13]
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.
-
Materials:
-
Treated HaCaT cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., K17, STAT1, p-STAT1) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated HaCaT cells in RIPA buffer and determine the protein concentration.[1]
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for evaluating the efficacy of this compound. By assessing its effects on keratinocyte proliferation, VDR activation, and the expression of key genes and proteins, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These protocols can be adapted for the screening and characterization of other novel vitamin D analogs in the context of dermatological drug discovery.
References
- 1. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcipotriol inhibits the proliferation of psoriasis HaCaT cells by activating the ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow-cytometric investigation of epidermal cell characteristics in monogenic disorders of keratinization and their modulation by topical calcipotriol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 24R-Calcipotriol in Skin Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in skin cancer research have highlighted the therapeutic potential of vitamin D analogs, particularly calcipotriol, in modulating anti-tumor immune responses. It is important to clarify the terminology used in the literature. While the user specified "24R-Calcipotriol," the vast majority of published research refers to "calcipotriol" (also known as calcipotriene). This compound is a specific stereoisomer of calcipotriol. For the purposes of these application notes, we will focus on the extensive data available for calcipotriol, as this is the compound predominantly utilized in the cited skin cancer studies.
Calcipotriol, a synthetic analog of calcitriol (the active form of vitamin D3), has shown significant efficacy, primarily in combination with the chemotherapeutic agent 5-fluorouracil (5-FU), for the treatment of actinic keratosis (AK), a precursor to squamous cell carcinoma (SCC).[1][2] This combination therapy has demonstrated a robust ability to clear precancerous lesions and may reduce the risk of progression to invasive SCC.[3] Furthermore, emerging research is exploring the role of calcipotriol and related compounds in other skin malignancies, including melanoma and basal cell carcinoma (BCC).
These application notes provide a comprehensive overview of the use of calcipotriol in skin cancer research, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
Calcipotriol exerts its anti-cancer effects primarily through the activation of an immune-mediated pathway. The key steps are as follows:
-
Vitamin D Receptor (VDR) Binding: Calcipotriol binds to the Vitamin D Receptor (VDR) present in keratinocytes.[4]
-
Induction of Thymic Stromal Lymphopoietin (TSLP): This binding event induces the expression and secretion of Thymic Stromal Lymphopoietin (TSLP), an epithelial-derived cytokine, by the keratinocytes.[1][2]
-
Activation of CD4+ T Helper 2 (Th2) Cells: TSLP activates CD4+ T helper 2 (Th2) cells, leading to a Th2-polarized immune response.[1][5]
-
Interleukin-24 (IL-24) Production: The activated Th2 cells release cytokines, which in turn stimulate the production of Interleukin-24 (IL-24) by cancer cells.[1][5][6]
-
Induction of Cancer Cell Death: IL-24 acts as a key effector molecule that selectively induces toxic autophagy and apoptosis in premalignant and malignant keratinocytes.[1][6]
This targeted immune response leads to the clearance of precancerous lesions and has been shown to establish long-term immune memory, potentially preventing future tumor development.[3]
Data Presentation
Table 1: Efficacy of Topical Calcipotriol and 5-FU in Treating Actinic Keratosis (AK)
| Treatment Group | Anatomical Site | Mean Reduction in AK Lesions (%) | p-value | Reference |
| Calcipotriol + 5-FU | Face | 87.8 | < 0.0001 | [2][7][8] |
| Vaseline + 5-FU | Face | 26.3 | < 0.0001 | [2][7][8] |
| Calcipotriol + 5-FU | Scalp | 76.4 | < 0.0001 | [8] |
| Vaseline + 5-FU | Scalp | 5.7 | < 0.0001 | [8] |
| Calcipotriol + 5-FU | Right Upper Extremity | 68.8 | < 0.0001 | [8] |
| Vaseline + 5-FU | Right Upper Extremity | 9.6 | < 0.0001 | [8] |
| Calcipotriol + 5-FU | Left Upper Extremity | 79.0 | < 0.0001 | [8] |
| Vaseline + 5-FU | Left Upper Extremity | 16.3 | < 0.0001 | [8] |
Table 2: Long-term Efficacy in Preventing Squamous Cell Carcinoma (SCC)
| Treatment Group | Outcome | Observation Period | Result | p-value | Reference |
| Calcipotriol + 5-FU | Development of SCC on face and scalp | 3 years | 7% (2 of 30) | 0.032 | [3] |
| Vaseline + 5-FU | Development of SCC on face and scalp | 3 years | 28% (11 of 40) | 0.032 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Calcipotriol signaling cascade in skin cancer.
Caption: Workflow for the DMBA/TPA mouse model.
Experimental Protocols
In Vivo Studies: DMBA/TPA-Induced Skin Carcinogenesis Model
This model is widely used to study the initiation and promotion stages of skin cancer development and to evaluate the efficacy of potential therapeutic agents.
Materials:
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
Calcipotriol ointment (0.005%)
-
5-Fluorouracil cream (5%)
-
Vehicle control (e.g., Vaseline or moisturizing cream)
-
Female FVB or C57BL/6 mice (6-8 weeks old)
-
Electric clippers
Protocol:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week prior to the start of the experiment.
-
Hair Removal: Shave the dorsal skin of the mice using electric clippers. Take care to avoid any nicks or cuts to the skin.
-
Initiation: Two days after shaving, apply a single topical dose of 50 µg of DMBA dissolved in 200 µL of acetone to the shaved area.
-
Promotion: One week after DMBA application, begin twice-weekly topical application of 4 µg of TPA dissolved in 200 µL of acetone. Continue this for the duration of the study (typically 15-20 weeks).
-
Treatment Intervention:
-
For studies on established tumors, begin treatment when tumors become visible (e.g., week 5).
-
Prepare the treatment formulations. For combination therapy, mix calcipotriol ointment and 5-FU cream at a 1:1 ratio. Prepare a vehicle control by mixing Vaseline and a moisturizing cream at a 1:1 ratio.
-
Apply the assigned treatment topically to the tumor-bearing area. A typical regimen is once or twice daily for a specified period (e.g., 4 consecutive days).[1][2]
-
-
Tumor Monitoring:
-
Monitor the mice weekly for tumor development.
-
Record tumor incidence (percentage of mice with tumors), multiplicity (average number of tumors per mouse), and latency (time to first tumor appearance).
-
Measure tumor size using calipers.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise tumors and surrounding skin for further analysis, such as histology (H&E staining), immunohistochemistry, or western blotting.
-
In Vitro Studies: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of calcipotriol on skin cancer cell lines.
Materials:
-
Skin cancer cell lines (e.g., A431 for SCC, SK-MEL-28 for melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Calcipotriol (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the skin cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of calcipotriol in complete medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve calcipotriol).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blotting
This technique is used to detect and quantify the expression of specific proteins, such as TSLP and IL-24, in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TSLP, anti-IL-24, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Cells: Lyse cells in RIPA buffer on ice.
-
Tissues: Homogenize tissues in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Loading: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel.
-
Electrophoresis: Run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Immunohistochemistry (IHC)
IHC is used to visualize the presence and localization of specific proteins, such as CD4+ T cells, within tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody (e.g., anti-CD4)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by passing them through a graded series of ethanol (100%, 95%, 70%) and then water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Apply streptavidin-HRP and incubate.
-
Chromogen Development: Add the DAB substrate and monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.
-
Imaging: Visualize the staining under a microscope. CD4+ T cells will appear brown.
Application to Other Skin Cancers
Melanoma
While the primary focus of calcipotriol research has been on SCC precursors, studies have explored its use in melanoma, often in combination with other immunomodulators like imiquimod. This combination has been shown to inhibit the growth of subcutaneous melanoma in mouse models.[2][9] The proposed mechanism involves the synergistic activation of both innate (via imiquimod) and adaptive (via calcipotriol-induced TSLP and CD4+ T cell activation) immunity.[2][9]
Basal Cell Carcinoma (BCC)
The combination of calcipotriol and 5-FU has not been found to be effective against BCC.[3] This is attributed to the different molecular pathogenesis of BCC, which is primarily driven by mutations in the Hedgehog signaling pathway, and the antigen-specific nature of the T-cell response induced by the calcipotriol/5-FU combination. However, research on calcitriol, a related vitamin D compound, has shown that it can inhibit the Hedgehog pathway in BCC cells and induce their differentiation, suggesting a potential therapeutic avenue for vitamin D analogs in BCC.[10]
Conclusion
Calcipotriol, particularly in combination with 5-FU, represents a promising immunotherapeutic approach for the treatment of actinic keratosis and the prevention of squamous cell carcinoma. Its mechanism of action, centered on the induction of a TSLP-mediated Th2 immune response, offers a targeted and effective means of eliminating precancerous lesions. The provided protocols offer a framework for researchers to further investigate the applications of calcipotriol and other vitamin D analogs in the broader context of skin cancer research, including melanoma and basal cell carcinoma. Further studies are warranted to optimize treatment regimens and explore novel combination therapies to harness the full potential of this class of compounds in dermatologic oncology.
References
- 1. JCI - Randomized trial of calcipotriol combined with 5-fluorouracil for skin cancer precursor immunotherapy [jci.org]
- 2. Topical Calcipotriol Plus Imiquimod Immunotherapy for Nonkeratinocyte Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. Combination 5-FU / Calcipotriene Cream for SCCIS/SCC | Clinical Research Trial Listing [centerwatch.com]
- 7. Video: Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate DMBA-TPA [jove.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Antitumoral effects of calcitriol in basal cell carcinomas involve inhibition of hedgehog signaling and induction of vitamin D receptor signaling and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 24R-Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 24R-Calcipotriol, an important synthetic analog of calcitriol (a form of Vitamin D). The protocols focus on High-Performance Liquid Chromatography (HPLC), silica gel column chromatography, and crystallization techniques.
Introduction
This compound is the (24R)-epimer of calcipotriol, a compound widely used in the topical treatment of psoriasis. The therapeutic efficacy and safety of calcipotriol are dependent on its stereochemistry; therefore, robust purification methods to separate the desired 24S-epimer (calcipotriol) from the 24R-epimer and other related impurities are critical in the drug development and manufacturing process. These notes provide an overview of established purification techniques and detailed protocols for their implementation in a laboratory setting.
Data Presentation: Purification Techniques for Calcipotriol Epimers
The following table summarizes quantitative data for various purification techniques applied to calcipotriol and its related compounds. While specific data for this compound is limited in publicly available literature, the provided data for calcipotriol and its impurities offer valuable benchmarks.
| Purification Technique | Compound | Purity Achieved | Recovery/Yield | Source(s) |
| Preparative RP-HPLC | Calcipotriol from ointment | >98% Recovery | Not Specified | [1] |
| Preparative Chiral Chromatography | Pre-Calcipotriene | ~96% Purity | "Few mg" from 20 ml of a 1 mg/ml solution | [2] |
| Crystallization | Anhydrous Calcipotriol | 97-98% HPLC Purity | 85% | [3] |
| Silica Gel Column Chromatography followed by Crystallization | Anhydrous Calcipotriol | 98-99.5% HPLC Purity | Not Specified | [3] |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is designed for the separation of this compound from a mixture of calcipotriol epimers and other impurities.
1. Sample Preparation:
-
Dissolve the crude mixture containing this compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration suitable for preparative injection (typically 1-10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
Column: A preparative C18 column (e.g., 250 mm x 20 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water is commonly used. An example mobile phase is Methanol:Water (80:20, v/v)[1]. The exact ratio may need to be optimized based on the specific separation requirements.
-
Flow Rate: A typical flow rate for a preparative column of this dimension would be in the range of 10-20 mL/min.
-
Detection: UV detection at 264 nm is suitable for calcipotriol and its isomers[2].
-
Injection Volume: The injection volume will depend on the column capacity and sample concentration. Start with a smaller injection to optimize the separation before scaling up.
3. Fraction Collection:
-
Collect fractions as the this compound peak elutes. The elution order of the epimers should be determined beforehand using an analytical HPLC system.
-
Collect fractions in clean glass tubes.
4. Post-Purification Processing:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting purified this compound can be further dried under high vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol is suitable for a preliminary purification step to remove less polar or more polar impurities from the crude mixture before final purification by HPLC or crystallization.
1. Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a glass chromatography column with a stopcock at the bottom, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, the crude mixture can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of interest.
-
The separation of diastereomers on silica gel can be challenging, but this step is effective for removing other impurities[4].
4. Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Combine the pure fractions for further processing.
Protocol 3: Crystallization
Crystallization can be an effective final purification step to obtain high-purity this compound.
1. Solvent Selection:
-
The choice of solvent is critical. A solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal.
-
Examples of solvent systems used for calcipotriol include ethyl acetate, methyl isobutyl ketone/toluene, and acetone/water[3][5].
2. Dissolution:
-
Dissolve the partially purified this compound in the minimum amount of the chosen solvent at an elevated temperature.
3. Cooling and Crystal Formation:
-
Slowly cool the solution to room temperature and then to a lower temperature (e.g., 0-4 °C) to induce crystallization.
-
Seeding with a small crystal of pure this compound can facilitate crystallization.
4. Crystal Isolation and Drying:
-
Isolate the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. US20080214876A1 - Process for Preparation of Pharmaceutically Pure Anhydrous Calcipotriol - Google Patents [patents.google.com]
- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 5. US20040138184A1 - Crystallization method for purification of calcipotriene - Google Patents [patents.google.com]
24R-Calcipotriol: A Reference Standard for Chromatographic Analysis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
24R-Calcipotriol, a stereoisomer of the synthetic vitamin D analogue Calcipotriol, serves as a critical reference standard in the chromatographic analysis of pharmaceutical formulations. Its use is essential for the accurate identification and quantification of Calcipotriol and its related impurities, ensuring the quality, safety, and efficacy of therapeutic products. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Calcipotriol is a potent modulator of cell proliferation and differentiation and is a cornerstone in the topical treatment of psoriasis.[1] The manufacturing process of Calcipotriol can result in the formation of various isomers and degradation products, including this compound, trans-Calcipotriol, and pre-Calcipotriol.[2][3] Regulatory agencies require robust analytical methods to control these impurities. This compound, also known as Calcipotriene Impurity D, is a specified impurity in the European Pharmacopoeia.[4]
Chemical Properties and Stability
As a reference standard, understanding the chemical properties and stability of this compound is paramount for its proper handling and use.
| Property | Value |
| Chemical Name | (5Z,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol |
| Molecular Formula | C₂₇H₄₀O₃[4] |
| Molecular Weight | 412.61 g/mol [4] |
| Storage | 2-8°C, protected from light and air.[5] |
| Stability | Unstable in solution, ready-to-use solutions should be prepared fresh. Sensitive to heat and light. A reversible isomerization to pre-calcipotriol can occur in solution.[] |
Forced degradation studies on Calcipotriol have shown significant degradation under oxidative (3% H₂O₂), acidic (0.01N HCl), basic (0.005N NaOH), photolytic, and thermal (60°C) conditions.[] These studies are crucial for developing stability-indicating analytical methods.
Signaling Pathway of Calcipotriol
Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[7] The activated VDR forms a heterodimer with the Retinoid-X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[8][9][10] This interaction modulates gene expression, leading to the inhibition of keratinocyte proliferation and the promotion of their differentiation, which are key mechanisms in the treatment of psoriasis.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound as a reference standard in HPLC and LC-MS/MS analysis. Method validation should be performed according to ICH guidelines.[11]
High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating RP-HPLC method for the separation of Calcipotriol from its isomers and degradation products.
Experimental Workflow
Chromatographic Conditions
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size[2] |
| Mobile Phase | Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran[2] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 50°C[2] |
| Detection Wavelength | 264 nm for Calcipotriol and its isomers[2] |
| Injection Volume | 10 µL |
Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in methanol to obtain a stock solution of 100 µg/mL.[11]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., in the range of 0.5 - 2.5 µg/mL).[13]
Sample Preparation (from Ointment)
-
Accurately weigh an amount of ointment equivalent to the target concentration of Calcipotriol.
-
Disperse the ointment in a suitable solvent (e.g., methanol).
-
Sonicate to ensure complete dissolution of the active ingredient.
-
Centrifuge the solution to separate excipients.
-
Dilute the supernatant with the mobile phase to the desired concentration.[14]
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics of a validated HPLC method for Calcipotriol and its related substances.
| Parameter | Result |
| Linearity Range (Calcipotriol) | 0.006 - 0.15 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[11] |
| Limit of Detection (LOD) | 0.002 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.006 µg/mL[2] |
| Accuracy (% Recovery) | 98 - 102%[15] |
| Precision (% RSD) | < 2%[16] |
| Retention Time (Calcipotriol) | ~8.2 min[11] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a sensitive and selective method for the quantification of Calcipotriol in biological matrices, using a deuterated internal standard for enhanced accuracy.
Experimental Workflow
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System[1] |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm[1] |
| Mobile Phase | Gradient elution with acetonitrile and 4mM Ammonium Trifluoroacetate in water[17] |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | Triple quadrupole with Electrospray Ionization (ESI) in positive mode[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[17] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Calcipotriol | 574.4 | 314.158[17] |
| Internal Standard (d6-calcitriol) | 580.4 | 314.136[17] |
Sample Preparation (from Plasma)
-
To a plasma sample, add the internal standard solution (e.g., d6-calcitriol).[17]
-
Perform liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., methyl tert-butyl ether).[1]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[1]
Quantitative Data Summary (LC-MS/MS)
The following table presents typical performance characteristics for a validated LC-MS/MS method for Calcipotriol.
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[18] |
| Correlation Coefficient (r²) | > 0.999[18] |
| Limit of Detection (LOD) | 0.04 µg/mL[15] |
| Limit of Quantification (LOQ) | 0.12 µg/mL[15] |
| Accuracy (% Recovery) | 99.17% - 101.55%[3] |
| Precision (% RSD) | < 15%[17] |
Conclusion
This compound is an indispensable reference standard for the chromatographic analysis of Calcipotriol and its related substances. The detailed HPLC and LC-MS/MS protocols provided in these application notes offer robust and reliable methods for the quality control of pharmaceutical products containing Calcipotriol. Adherence to these validated methods and proper handling of the reference standard are critical for ensuring the accuracy and consistency of analytical results, ultimately contributing to the safety and efficacy of these important dermatological treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Detailed view [crs.edqm.eu]
- 7. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. ijnrd.org [ijnrd.org]
- 16. researchgate.net [researchgate.net]
- 17. ijbio.com [ijbio.com]
- 18. veterinaria.org [veterinaria.org]
Troubleshooting & Optimization
Technical Support Center: 24R-Calcipotriol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 24R-Calcipotriol (also known as Calcipotriene).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is a sensitive molecule and its stability is primarily affected by the following factors:
-
Light: Exposure to UV radiation, and to a lesser extent, ambient sunlight, can cause significant photodegradation.[1][][3] It is recommended to handle and store the compound protected from light.[4]
-
Temperature: Elevated temperatures can accelerate degradation.[][5] Long-term storage at -20°C is recommended for the solid form to ensure stability for at least two years.[6]
-
pH: this compound is most stable in alkaline conditions, with a pH greater than 8 required for maximum stability in aqueous environments.[7][8][9] It is susceptible to degradation in acidic conditions.[]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[]
-
Formulation Excipients: Certain excipients in a formulation can impact stability. For instance, the UV filter sulisobenzone has been shown to induce unexpected degradation.[1][10] Conversely, stabilizers or antioxidants can be incorporated to prevent deterioration.[]
Q2: What are the major degradation products of this compound?
A2: The most commonly identified degradation products of this compound include:
-
Pre-calcipotriol: This is a significant degradation product formed under conditions of heat, UVA radiation, and oxidation.[1] It is an isomer of calcipotriol.[11]
-
Isomers: Several other isomers, such as trans-Calcipotriol and 24-R-Calcipotriol (if starting with a different isomer), can form as degradation products or be present as related substances from synthesis.[11][12]
-
Photodegradation Products: Exposure to UV light can lead to the formation of several photoproducts.[1][13] One study identified four main degradation products (CP-2 to CP-5) formed in the presence of the UV filter sulisobenzone, primarily involving isomerization of a side chain.[1][10]
Q3: I am developing a combination product with this compound and a corticosteroid. What are the key stability challenges?
A3: A primary challenge in formulating this compound with corticosteroids, such as betamethasone dipropionate, is their conflicting pH stability requirements. This compound requires an alkaline pH (>8) for optimal stability in the presence of water, whereas corticosteroids like betamethasone dipropionate are more stable in an acidic pH range (4-6).[7][8][9] This chemical incompatibility in an aqueous environment can lead to the degradation of both active pharmaceutical ingredients (APIs).[8] To overcome this, non-aqueous formulations or advanced delivery systems like polyaphron dispersions are often employed.[8][14]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, follow these guidelines for preparing and storing this compound solutions:
-
Solvent: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6][15] It is sparingly soluble in aqueous buffers.[6][15]
-
Preparation: To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[6][15]
-
Storage: Aqueous solutions are not recommended for storage for more than one day.[6][15] For long-term storage, it is best to store the compound as a solid at -20°C, protected from light.[4][6] If storing a stock solution in an organic solvent, it should also be kept at -20°C and protected from light.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution and treated cells from light as much as possible. |
| Interaction with media components. | Ensure there are no components in your cell culture medium that could promote degradation (e.g., high concentrations of oxidizing agents). |
| Adsorption to plasticware. | Use low-binding plasticware for preparing and storing solutions. |
Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound formulation.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage. | Review the storage conditions of your formulation. Ensure it is protected from light and stored at the recommended temperature. |
| Interaction with excipients. | Investigate the compatibility of this compound with all excipients in your formulation. Perform forced degradation studies on the individual components and the mixture. |
| Photodegradation during analysis. | Use amber vials for your HPLC samples and minimize their exposure to light before injection. |
| Formation of pre-calcipotriol. | Check for a peak with a retention time close to that of this compound. Pre-calcipotriol can be formed from the parent compound in solution.[11] |
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Condition | Effect on Stability | Reference |
| Light (UV) | Exposure to UVA, broadband UVB, and narrowband UVB | Significant degradation (>90% in one study) | [1][3] |
| Temperature | Elevated temperatures (e.g., 60°C, 70°C) | Significant degradation | [] |
| Low temperature (4°C) | Stable for at least 40 days in a solid lipid nanoparticle gel | [5] | |
| Frozen (-20°C) | Stable for at least two years (solid form) | [6] | |
| pH | Acidic (e.g., 0.01N HCl) | Significant degradation | [] |
| Alkaline (e.g., 0.005N NaOH) | Significant degradation | [] | |
| pH > 8 | Maximum stability in aqueous solutions | [7][8][9] | |
| Oxidation | 3% H₂O₂ at 70°C | Significant degradation | [] |
| Formulation | With betamethasone dipropionate in aqueous environment | Chemical incompatibility and mutual degradation | [8][9] |
| With UV filter sulisobenzone | Unexpected degradation | [1][10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to obtain a stock solution of known concentration (e.g., 0.2 mg/mL).[1]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.01N HCl and keep at room temperature for 5 minutes.[] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.005N NaOH and keep at room temperature for 5 minutes.[] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and heat at 70°C for 10 minutes.[]
-
Thermal Degradation: Heat the stock solution at 60°C for 2 hours.[]
-
Photodegradation: Expose the stock solution to UV light (e.g., 1.2 million lux hours, 200 wh/m²).[] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Analyze the stressed samples and a control sample (unstressed stock solution) by a suitable stability-indicating HPLC or UHPLC-MS method.
-
Protocol 2: HPLC Method for Separation of this compound and its Degradation Products
This is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: Acetonitrile/water (53:47, v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 264 nm.[]
-
Column Temperature: 50°C.[]
-
Injection Volume: 20 µL.[]
Mandatory Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Key Factors Leading to this compound Degradation.
References
- 1. mdpi.com [mdpi.com]
- 3. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 112827-99-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Calcipotriol/betamethasone dipropionate in the treatment of psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.scirp.org [file.scirp.org]
- 12. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 13. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing 24R-Calcipotriol Concentration for Experiments
Welcome to the technical support center for the experimental use of 24R-Calcipotriol (calcipotriene). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Generally, concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M are effective for modulating cell proliferation and differentiation in various in vitro models.[1] For instance, in human keratinocytes, concentrations between 10⁻⁷ M and 10⁻⁵ M have been shown to suppress IFN-γ-induced expression of keratin 17, a marker implicated in psoriasis.[2][3]
Q2: How does this compound affect different cell types?
This compound primarily targets keratinocytes and immune cells. In keratinocytes, it inhibits proliferation and promotes normal differentiation, which is beneficial in hyperproliferative skin disorders like psoriasis.[4][5] It has been shown to decrease the expression of proliferation factors such as early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[6] In immune cells, particularly T-cells, it has immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production.[7][8]
Q3: What is the mechanism of action of this compound?
This compound is a synthetic analog of calcitriol, the active form of vitamin D3. Its primary mechanism of action is through binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[9] Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA. This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and immune responses.[10] In psoriasis, this leads to the normalization of keratinocyte growth and a reduction in inflammation.[11]
Q4: Is this compound stable in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as the composition of the media, temperature, and exposure to light. It is recommended to prepare fresh dilutions from a stock solution for each experiment. Some studies suggest that certain media components, like cysteine and ferric ammonium citrate, can impact the stability of compounds in solution over time.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Effect of this compound | Compound Degradation: Improper storage or handling of this compound stock solution. | Store stock solutions at -20°C or lower, protected from light. Prepare fresh dilutions for each experiment. |
| Cellular Resistance: Low or absent Vitamin D Receptor (VDR) expression in the cell line. | Confirm VDR expression in your cell line using techniques like qPCR or Western blotting. Some studies show that VDR expression itself can be modulated.[13] | |
| Suboptimal Concentration: The concentration range used may not be appropriate for the specific cell line or assay. | Perform a dose-response experiment with a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to determine the optimal working concentration. | |
| Vehicle Control Issues: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may have its own biological effects. | Ensure the final concentration of the vehicle in the culture medium is low (typically <0.1%) and consistent across all wells, including an untreated control. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| Pipetting Errors: Inaccurate dilution or addition of this compound. | Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing between each step. | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate media components and the compound. | Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected Cell Toxicity | High Concentration: The concentration of this compound may be too high for the specific cell type. | Refer to dose-response data and consider using a lower concentration range. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be cytotoxic. | Maintain a low and consistent final vehicle concentration across all treatments. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and response to treatment. | Regularly test cell cultures for contamination.[2] |
Data Presentation
Table 1: Effective Concentrations of this compound on Keratinocytes
| Cell Type | Assay | Effective Concentration | Observed Effect |
| HaCaT Cells | Proliferation Assay (MTT) | Concentration-dependent | Decreased cell proliferation.[6] |
| HaCaT Cells | Gene Expression (qPCR) | 10⁻⁷ M - 10⁻⁵ M | Suppressed IFN-γ-induced Keratin 17 expression by 58.10% and 70.68%, respectively.[2][3] |
| Primary Human Keratinocytes | Differentiation Markers | Not specified | Promotes epidermal differentiation.[5] |
| Psoriatic Keratinocytes | Apoptosis Assay | Not specified | Induces apoptosis.[14] |
Table 2: Effective Concentrations of this compound on Immune Cells
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Human T-cells | Proliferation Assay | 10⁻⁹ M - 10⁻⁵ M | Dose-dependent inhibition of lymphocyte proliferation.[15] |
| Human T-cells | Cytokine Production (ELISA) | 10⁻⁹ M - 10⁻⁵ M | Dose-dependent inhibition of IFN-γ and IL-2 production.[15] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production (LPS-stimulated) | 10⁻¹⁰ M - 10⁻⁹ M | Dose-dependent inhibition of TNF-α and IL-1β production.[16] |
| CD8+ T-cells from Psoriasis Lesions | Flow Cytometry | 50 µg/g (topical) | Significant decrease in CD8+ IL-17+ T-cells.[6] |
Experimental Protocols
Keratinocyte Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of the HaCaT keratinocyte cell line.
Materials:
-
HaCaT cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Intracellular Cytokine Staining for T-cells
This protocol allows for the detection of intracellular cytokines in T-cells following treatment with this compound.
Materials:
-
Isolated human T-cells or PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-17)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture T-cells in a 24-well plate at a density of 1 x 10⁶ cells/mL. Treat the cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours).
-
Cell Stimulation: Add a cell stimulation cocktail and a protein transport inhibitor to the cell cultures for the last 4-6 hours of incubation.[16]
-
Surface Staining: Harvest the cells and stain for surface markers with fluorochrome-conjugated antibodies for 20-30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit or appropriate buffers to allow antibodies to access intracellular targets.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of cytokine-producing cells within specific T-cell populations.
Mandatory Visualizations
References
- 1. T helper 2 cell–directed immunotherapy eliminates precancerous skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcipotriol: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Vitamin D Analogue Calcipotriol Reduces the Frequency of CD8+ IL-17+ T Cells in Psoriasis Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Review paper Vitamin D and its receptor – role and activity in the human body. Anomalies of metabolism and structure associated with psoriasis [termedia.pl]
- 11. mdpi.com [mdpi.com]
- 12. The calcipotriol dose-irritation relationship: 48 hour occlusive testing in healthy volunteers using Finn Chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of vitamin D receptor mRNA expression in psoriatic plaques correlates with clinical response to 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of calcipotriol and corticosteroid therapy for psoriasis [insight.jci.org]
- 15. Intracellular Cytokine (ICS) Staining Protocol [protocols.io]
- 16. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Technical Support Center: Overcoming Solubility Challenges with 24R-Calcipotriol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 24R-Calcipotriol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the 24-R epimer of Calcipotriol, a synthetic analog of Vitamin D3.[1] Like many active pharmaceutical ingredients (APIs), it is a lipophilic molecule, which often leads to poor aqueous solubility.[2][3] This can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and the ability to achieve desired therapeutic concentrations.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and dimethylformamide (DMF).[4][5] For aqueous-based experiments, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[4][5]
Q3: I am observing precipitation of this compound when I dilute my stock solution in an aqueous buffer. What can I do?
A3: This is a common issue due to the low aqueous solubility of the compound. Here are a few troubleshooting steps:
-
Reduce the final concentration: You may be exceeding the solubility limit in your final buffer.
-
Increase the percentage of co-solvent: If your experimental design allows, a higher percentage of the initial organic solvent in the final solution can help maintain solubility.
-
Use a solubilizing agent: Consider incorporating excipients such as cyclodextrins or surfactants into your aqueous buffer to enhance solubility.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: While gentle heating and sonication can be used to aid dissolution in some organic solvents, the stability of this compound at elevated temperatures should be considered.[1][6] It is light and temperature sensitive.[1] It is advisable to consult the manufacturer's stability data before applying heat.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide provides several strategies to overcome the solubility limitations of this compound in aqueous media.
Strategy 1: Co-solvency
The use of water-miscible organic solvents, or co-solvents, is a common technique to increase the solubility of lipophilic compounds.
-
Considerations: The choice and final concentration of the co-solvent must be compatible with the experimental system (e.g., cell culture, animal models) to avoid toxicity.
Strategy 2: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[8][9]
-
Example: Captisol® (a modified β-cyclodextrin) has been shown to increase the aqueous solubility of calcipotriol by over 35-fold.[8]
-
Procedure: A common method to form these complexes is by co-lyophilization or co-precipitation of the drug and cyclodextrin.
Strategy 3: Lipid-Based Formulations
For in vivo applications, lipid-based formulations can significantly improve the oral bioavailability of poorly soluble drugs.
-
Types: These can range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[9][10]
-
Mechanism: These formulations present the drug in a solubilized state, facilitating its absorption.
Strategy 4: Supersaturation
Creating a supersaturated solution can enhance the thermodynamic activity of the drug, leading to increased skin penetration in topical formulations.[11][12]
-
Application: This has been successfully used in aerosol foam formulations of calcipotriol where a volatile propellant dissolves the drug. Upon application, the propellant evaporates, leaving a supersaturated solution of the drug on the skin.[3][11][12]
Data on Solubility of Calcipotriol and its Analogs
| Compound | Solvent/System | Solubility | Reference |
| Calcipotriol (hydrate) | Ethanol, DMSO, Dimethylformamide | ~50 mg/mL | [4],[5] |
| Calcipotriol (hydrate) | 1:5 solution of Ethanol:PBS (pH 7.2) | ~0.15 mg/mL | [4],[5] |
| This compound | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [13] |
| This compound | 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | [13] |
| Calcipotriol | Aqueous solution | 41.29 µg/mL | [8] |
| Calcipotriol | Aqueous solution with Captisol® | 1453.12 µg/mL (35.2-fold increase) | [8] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid.
-
Initial Dissolution: Dissolve the this compound in a minimal volume of ethanol. Gentle sonication may be used to aid dissolution.
-
Dilution: While vortexing, slowly add the aqueous buffer (e.g., PBS pH 7.2) to the ethanol solution to reach the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that specific co-solvent/buffer ratio has been exceeded.
-
Storage: It is recommended not to store aqueous solutions for more than one day.[4][5]
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Conceptual)
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to the selected cyclodextrin (e.g., SBE-β-CD).
-
Dissolution: Dissolve the cyclodextrin in deionized water.
-
Addition of Drug: Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol). Slowly add this solution to the cyclodextrin solution while stirring.
-
Equilibration: Allow the mixture to stir for 24-48 hours at a controlled temperature to facilitate complex formation.
-
Solvent Removal: Remove the organic solvent and a portion of the water under reduced pressure.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.
-
Solubility Testing: Determine the aqueous solubility of the lyophilized complex and compare it to that of the free drug.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for solubilizing this compound.
Caption: this compound binds VDR, leading to gene modulation.
References
- 1. This compound | 112827-99-3 [chemicalbook.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Calcipotriol (MC 903) | Vitamin D Receptor Agonist | TargetMol [targetmol.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Supersaturation of Calcipotriene and Betamethasone Dipropionate in a Novel Aerosol Foam Formulation for Topical Treatment of Psoriasis Provides Enhanced Bioavailability of the Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Preventing isomerization of 24R-Calcipotriol in solution
Welcome to the technical support center for 24R-Calcipotriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of Calcipotriol in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Calcipotriol isomerization in solution?
A1: The isomerization of Calcipotriol, a synthetic analogue of vitamin D3, is primarily driven by exposure to ultraviolet (UV) radiation, leading to photodegradation.[1][2][3] Heat and the presence of acidic or alkaline conditions can also contribute to its degradation and the formation of isomers such as pre-calcipotriol.[1][]
Q2: How does pH affect the stability of Calcipotriol?
A2: Calcipotriol is most stable in alkaline solutions with a pH above 8.[5] Conversely, it is unstable in acidic environments. This is a critical consideration when co-formulating Calcipotriol with other active pharmaceutical ingredients (APIs) that require acidic conditions for their stability, such as corticosteroids like betamethasone dipropionate, which are stable at a pH between 4 and 6.[5]
Q3: Can excipients in my formulation affect Calcipotriol stability?
A3: Yes, excipients can significantly influence the stability of Calcipotriol. For instance, acidic impurities in excipients like propylene glycol can catalyze the formation of Calcipotriol epimers and other degradation products.[6] It is crucial to select high-purity, non-aqueous excipients that are compatible with Calcipotriol.
Q4: Are there any known interactions with other compounds that I should be aware of?
A4: Unexpected degradation of Calcipotriol has been observed in the presence of the UV filter sulisobenzone, both in methanolic solution and in a pharmaceutical formulation.[1][3] Therefore, careful consideration of all components in a formulation, including seemingly inert additives, is necessary to prevent unintended degradation.
Q5: What are the common isomers and degradation products of Calcipotriol?
A5: A common degradation product formed under heat, UVA radiation, and oxidative stress is pre-calcipotriol.[1] Photodegradation primarily affects the side chain, causing isomerization to the Z-isomer and the formation of diastereomers with either R or S configuration.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of Calcipotriol concentration in solution. | Photodegradation: Exposure to UV light from ambient or experimental light sources. | Protect the solution from light at all stages of handling and storage by using amber-colored vials or light-blocking containers.[] |
| Incompatible pH: The solution pH may be acidic, leading to degradation. | Adjust the pH of the solution to be above 8 using a suitable alkaline buffer, if compatible with the experimental goals.[5] | |
| Thermal Degradation: Elevated storage or experimental temperatures. | Store Calcipotriol solutions at recommended low temperatures, such as 4°C, and away from direct heat sources.[7] For experiments requiring elevated temperatures, minimize the duration of exposure. | |
| Formation of unknown peaks during HPLC analysis. | Isomerization: Formation of pre-calcipotriol or other isomers due to heat or light exposure. | Review the experimental workflow to identify and mitigate any exposure to heat or UV light. Employ a validated stability-indicating HPLC method to identify and quantify known isomers.[8][9] |
| Interaction with Excipients: Incompatibility with formulation components. | Evaluate the purity of all excipients and consider using alternative, high-purity, non-aqueous solvents. Antioxidants like butylated hydroxytoluene (BHT) or alpha-tocopherol may also be incorporated to prevent oxidative degradation.[][10] | |
| Inconsistent results in cell-based assays. | Degradation of Active Compound: Isomerization leading to reduced biological activity. | Prepare fresh solutions of Calcipotriol immediately before use.[11] If stock solutions are necessary, store them under inert gas (e.g., nitrogen) at -20°C and protected from light.[11] |
Experimental Protocols
Protocol 1: Stability Testing of Calcipotriol in Solution
This protocol outlines a method to assess the stability of Calcipotriol under various stress conditions.
1. Materials:
- Calcipotriol reference standard
- HPLC-grade solvents (e.g., methanol, acetonitrile, water)
- pH buffers (acidic, neutral, and alkaline)
- Amber HPLC vials
- Forced degradation equipment (UV chamber, oven, water bath)
2. Standard Solution Preparation:
- Prepare a stock solution of Calcipotriol in a suitable non-aqueous solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- From the stock solution, prepare working solutions at a final concentration of approximately 10-20 µg/mL in the desired solvent or buffer.
3. Stress Conditions:
- Photostability: Expose the working solution in a clear vial to UV light (e.g., 1.2 million lux hours, 200 wh/m²) and compare it to a control sample protected from light.[]
- Thermal Stability: Incubate the working solution at elevated temperatures (e.g., 60°C or 80°C) for several hours and compare it to a control sample stored at 4°C.[][8]
- pH Stability: Prepare solutions in acidic (e.g., 0.01N HCl), neutral, and alkaline (e.g., 0.005N NaOH) buffers and analyze at specified time points.[]
- Oxidative Stability: Add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂) to the working solution and monitor for degradation over time.[]
4. Analysis:
- At each time point, analyze the samples using a validated stability-indicating RP-HPLC method.
- A suitable method may use a C18 column with a gradient elution of a mobile phase consisting of water, methanol, and acetonitrile.[8][9] Detection is typically performed at 264 nm.[8][9]
- Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Calcipotriol.
Protocol 2: Preparation of Pre-Calcipotriol Standard
This protocol describes a method to intentionally generate pre-calcipotriol for use as an analytical standard.
1. Materials:
- Calcipotriol
- Triethylamine
- Chloroform
- Water bath
2. Procedure:
- Dissolve approximately 2 mg of Calcipotriol in 200 µL of a solution made from 1 mL of triethylamine and 9 mL of chloroform in a sealed vial.[8][9]
- Heat the vial in a water bath at 60°C for 2 hours.[3]
- Alternatively, for a higher conversion rate, a concentrated solution (about 1 mg/mL) of Calcipotriol in acetonitrile can be heated in a water bath at 80°C for 5 hours.[8][9]
- Confirm the formation of pre-Calcipotriol by injecting an aliquot onto an analytical HPLC system. The ratio of Calcipotriol to pre-Calcipotriol can be determined by comparing the peak areas.[8][9]
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. scirp.org [scirp.org]
- 10. Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: 24R-Calcipotriol HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 24R-Calcipotriol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the typical starting HPLC conditions for this compound analysis?
A common starting point for reversed-phase HPLC (RP-HPLC) analysis of calcipotriol and its isomers involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and water. Detection is typically performed using a UV detector at a wavelength of 264 nm.[1][2][3]
For more specific starting conditions, refer to the experimental protocols section below. It is important to note that methods may need to be optimized for specific instrumentation and sample matrices.
2. I am observing peak tailing for my this compound peak. What are the possible causes and solutions?
Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue in HPLC. For basic compounds like calcipotriol, this can be caused by secondary interactions with acidic silanol groups on the silica-based column packing.[4][5]
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2-3) to protonate the silanol groups and minimize interactions.[4] - Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.[6] - Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites. |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to ensure the amount injected does not exceed the column's capacity.[6][7] |
| Column Degradation | - Use a Guard Column: A guard column can protect the analytical column from contaminants. - Flush or Replace the Column: If the column is old or contaminated, flush it according to the manufacturer's instructions or replace it.[7] |
| Mismatched Injection Solvent | - Match Injection Solvent to Mobile Phase: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[7] |
3. My this compound peak is splitting into two or more peaks. What could be the issue?
Peak splitting can manifest as a "shoulder" on the main peak or as two distinct peaks. This can be caused by several factors, from column issues to sample preparation problems.[6]
Possible Causes & Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | - Reverse-Flush the Column: Disconnect the column and flush it in the reverse direction to dislodge any particulates.[8] Be sure to check if your column is designed to be reverse-flushed. |
| Column Void or Channeling | - Replace the Column: A void at the head of the column can cause the sample to travel through different paths, leading to splitting. This often requires column replacement.[6][8] |
| Sample Solvent Incompatibility | - Prepare Sample in Mobile Phase: Dissolve the sample in the initial mobile phase if possible to ensure compatibility and prevent phase splitting upon injection.[8] |
| Co-eluting Impurity | - Optimize Separation: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between this compound and any closely eluting impurities. |
4. I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank runs. How can I identify and eliminate them?
Ghost peaks are extraneous peaks that do not originate from the sample. They are often more apparent in gradient elution methods.[9][10]
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[10][11] - Filter and Degas: Filter all mobile phase components and degas them thoroughly to remove impurities and dissolved gases.[9] |
| System Contamination | - Clean the System: Contaminants can accumulate in the injector, tubing, or detector. Flush the system with a strong solvent (e.g., isopropanol).[9][10] - Identify the Source: Isolate components of the HPLC system (e.g., run without the column) to pinpoint the source of contamination.[10][11] |
| Carryover from Previous Injections | - Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection needle between runs. - Increase Run Time: Ensure that all components from the previous sample have eluted before the next injection.[11] |
| Degraded Sample or Standard | - Proper Storage: Calcipotriol is known to be sensitive to light and heat.[12][13] Store standards and samples in a cool, dark place. - Fresh Preparation: Prepare standards and samples fresh daily if possible. |
5. How can I distinguish this compound from its isomers and degradation products?
Calcipotriol has several related substances, including isomers like pre-calcipotriol and trans-calcipotriol, which can arise during synthesis or as degradation products.[2][14] Photodegradation can also lead to the formation of various byproducts.[15][16][17]
A well-developed, stability-indicating HPLC method is crucial for separating these compounds. Gradient elution may be necessary to achieve adequate resolution.[2] The use of a photodiode array (PDA) detector can aid in peak identification by comparing UV spectra. The absorption maxima for calcipotriol and its related compounds typically range from 260 nm to 274 nm.[2]
Experimental Protocols
Example RP-HPLC Method for Calcipotriene Analysis
This protocol is a generalized example based on published methods.[1][3] Optimization may be required.
-
Instrumentation: HPLC system with UV detector.
-
Column: Agilent C18 column (250 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Methanol and water (e.g., 80:20 v/v).[3] Some methods may use a pH-adjusted aqueous phase (e.g., with 0.05% OPA, pH 3.5).[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 50°C for complex separations).[2]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Calcipotriene reference standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 10-50 µg/mL).[1]
-
Sample Preparation (for ointment): Accurately weigh a portion of the ointment, dissolve it in a suitable solvent (e.g., chloroform or the mobile phase), sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[18]
Visualizations
References
- 1. veterinaria.org [veterinaria.org]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. rjptonline.org [rjptonline.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. acdlabs.com [acdlabs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. hplc.eu [hplc.eu]
- 12. rjptonline.org [rjptonline.org]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 24R-Calcipotriol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 24R-Calcipotriol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for this compound?
A1: The most prevalent strategies are convergent syntheses, which involve the separate synthesis of the A-ring and the CD-ring/side-chain fragments, followed by their coupling. Key coupling reactions include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, Julia-Kocienski olefination, and Suzuki or Sonogashira cross-coupling reactions to form the triene system.[1][2]
Q2: What is the primary challenge in the synthesis of this compound?
A2: A primary challenge is controlling the stereochemistry at the C-24 position to selectively obtain the desired (R)-epimer. Many synthetic routes initially produce a mixture of C-24 epimers that require separation, often through tedious chromatographic techniques, which can significantly lower the overall yield.[2]
Q3: How can the formation of the undesired (24S)-epimer be minimized?
A3: The formation of the undesired (24S)-epimer can be minimized by employing stereoselective reduction methods for the C-24 ketone precursor. This can be achieved using chiral reducing agents or chiral auxiliaries that favor the formation of the (R)-alcohol.[3]
Q4: What are the common byproducts in a Wittig reaction for calcipotriol synthesis, and how can they be removed?
A4: A common byproduct of the Wittig reaction is triphenylphosphine oxide. Its removal can be challenging due to its low solubility in many organic solvents. One strategy to circumvent this is to use the Horner-Wadsworth-Emmons (HWE) modification, where the phosphate ester byproduct is water-soluble and can be easily removed by aqueous extraction.[2]
Q5: Are there alternatives to the Wittig-type reactions for forming the C22-C23 double bond?
A5: Yes, the Julia-Kocienski olefination is a powerful alternative. This reaction often provides high E-selectivity for the double bond. However, it can sometimes lead to the formation of the undesired (22Z)-isomer, with one report indicating over 10% formation of this byproduct when using a benzothiazole sulfone.[2] Another alternative is the Sonogashira coupling, which has been used to couple the A-ring and CD-ring fragments.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Wittig/HWE Reaction | - Incomplete ylide formation. - Steric hindrance from bulky protecting groups. - Unstable ylide. - Side reactions of the aldehyde or ylide. | - Ensure anhydrous conditions and use a strong, fresh base for ylide generation. - Consider using less bulky protecting groups on the hydroxyl functions. - For unstable ylides, generate it in situ in the presence of the aldehyde. - Optimize reaction temperature and time to minimize side reactions. |
| Formation of (22Z)-Isomer | - The choice of olefination reaction and reagents can influence the stereochemical outcome of the C22-C23 double bond. For instance, certain sulfones in Julia-Kocienski olefination can lead to the formation of the Z-isomer.[2] | - Carefully select the olefination method. The Julia-Kocienski olefination generally provides high E-selectivity.[4] - Optimize reaction conditions (e.g., solvent, base, temperature) to favor the formation of the E-isomer. - If the Z-isomer is formed, it may require separation by chromatography. |
| Poor Diastereoselectivity at C-24 | - The reducing agent used for the C-24 ketone is not sufficiently stereoselective. | - Employ a stereoselective reducing agent. The use of a chiral auxiliary during the reduction can significantly enhance the diastereoselectivity in favor of the desired 24R-epimer.[3] - Chiral chromatography can be used to separate the diastereomers, although this can be a bottleneck in large-scale synthesis.[2] |
| Difficulty in Removing Triphenylphosphine Oxide | - This byproduct from the Wittig reaction is often crystalline and sparingly soluble in many common organic solvents.[2] | - Utilize the Horner-Wadsworth-Emmons (HWE) reaction, as the phosphate byproduct is water-soluble and easily removed.[2] - If using a Wittig reaction, precipitation and filtration can sometimes be effective for removing the bulk of the triphenylphosphine oxide. Column chromatography is often still required for complete removal. |
| Low Yield in Sonogashira Coupling | - Deactivation of the palladium catalyst. - Homocoupling of the alkyne or vinyl halide. - Incomplete reaction. | - Use a robust palladium catalyst and ligand system. - Ensure inert atmospheric conditions to prevent catalyst deactivation. - Optimize the ratio of reactants, catalyst loading, and reaction time. A reported procedure for a similar system gave a 71% yield over two steps.[1] |
| Side Reactions During Deprotection | - Protecting groups are too robust, requiring harsh conditions that lead to degradation of the sensitive triene system. - Acid- or base-labile protecting groups may be cleaved under non-ideal pH conditions during workup or chromatography. | - Choose protecting groups that can be removed under mild conditions. Silyl ethers are commonly used and can be removed with fluoride reagents. - Carefully control the pH during all stages of the synthesis and purification. - Perform deprotection as one of the final steps to minimize exposure of the unprotected triols to harsh conditions. |
Data Presentation
Table 1: Comparison of Yields for Key Synthetic Steps in this compound Synthesis
| Reaction Step | Method | Reported Yield | Reference |
| Methylenation of CD-ring ketone | Nysted Reagent | 61% (over two steps) | [1] |
| Sonogashira Coupling (A-ring + CD-ring) | Pd-catalyzed | 71% (over two steps) | [1] |
| Julia-Kocienski Olefination (Side Chain) | Benzothiazole sulfone | >10% (22Z)-isomer byproduct | [2] |
Experimental Protocols
Protocol 1: Julia-Kocienski Olefination for Side-Chain Construction (General Procedure)
This protocol is a general representation of the Julia-Kocienski olefination and should be optimized for the specific substrates used in the synthesis of this compound.
-
Preparation of the Sulfone Anion: Dissolve the appropriate benzothiazol-2-yl sulfone in a suitable anhydrous aprotic solvent (e.g., THF, DME) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a strong base, such as n-butyllithium or lithium bis(trimethylsilyl)amide (LHMDS), dropwise to the solution.
-
Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the sulfone anion.
-
Reaction with Aldehyde: Slowly add a solution of the CD-ring aldehyde in the same anhydrous solvent to the solution of the sulfone anion.
-
Continue to stir the reaction mixture at low temperature for a period of time, then allow it to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired olefination product.
Protocol 2: Final Deprotection of Silyl Ethers (General Procedure)
This is a general procedure for the removal of silyl ether protecting groups, which are commonly used to protect the hydroxyl groups in the A-ring and at C-24.
-
Reaction Setup: Dissolve the fully protected this compound precursor in an appropriate solvent, typically tetrahydrofuran (THF).
-
Deprotection Reagent: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (commonly a 1 M solution) to the reaction mixture. The amount of TBAF should be in excess relative to the number of silyl groups to be removed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all protecting groups have been removed.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude this compound is then purified by column chromatography on silica gel to yield the final product.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General convergent synthesis workflow for this compound.
Caption: Logical troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]
- 3. Stereoselective synthesis of C24-hydroxylated vitamin D3 analogs: a practical and expeditius route to calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Minimizing off-target effects of 24R-Calcipotriol in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 24R-Calcipotriol (calcipotriol) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analogue of calcitriol, the active form of vitamin D3. Its primary mechanism of action is through binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and immune responses. While it has a comparable affinity for the VDR as calcitriol, it is significantly less potent in regulating systemic calcium metabolism, making it a safer option for topical applications.
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized "off-target" effect, or more accurately, a systemic on-target effect that is undesirable, is its influence on calcium homeostasis. However, this is about 100 times less potent than that of calcitriol. At high concentrations, this compound can cause skin irritation, which is a common adverse effect in clinical use. In mouse studies, high concentrations have been shown to trigger atopic dermatitis-like inflammation through the induction of thymic stromal lymphopoietin (TSLP). Researchers should be mindful of potential non-genomic signaling pathways that may be activated at higher concentrations.
Q3: How can I differentiate between on-target (VDR-mediated) and off-target effects in my experiments?
A3: To confirm that the observed effects of this compound are VDR-mediated, several control experiments are recommended. The use of a VDR antagonist, such as TEI-9647, can competitively block the VDR and should reverse the effects of this compound if they are on-target. Additionally, VDR knockdown using siRNA is a specific method to prevent VDR expression and should abolish the response to this compound. Comparing the effects of this compound to a VDR-inactive analogue could also help elucidate VDR-independent effects.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug concentration due to improper dissolution or storage.
-
Troubleshooting Steps:
-
This compound is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent like ethanol or DMSO before preparing final dilutions in cell culture media.
-
Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Store the stock solution at -20°C or lower, protected from light, to prevent degradation.
-
Verify the final concentration of this compound in your experimental setup using analytical methods like HPLC if significant variability persists.
-
-
Possible Cause: Cell culture conditions affecting VDR expression.
-
Troubleshooting Steps:
-
Maintain consistent cell passage numbers, as VDR expression levels can change with prolonged culture.
-
Ensure consistent serum batches in your culture media, as some serum components can influence VDR signaling.
-
Monitor VDR expression levels via qPCR or Western blot across experiments if variability is a persistent issue.
-
Issue 2: Observing unexpected cellular toxicity.
-
Possible Cause: Concentration of this compound is too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration range for your specific cell type and endpoint. Start with a wide range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M).
-
Refer to the quantitative data table below for typical effective concentration ranges in various cell lines.
-
Use the lowest effective concentration that produces the desired on-target effect to minimize the risk of off-target toxicity.
-
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Steps:
-
Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all treatment groups, including the vehicle control.
-
The final solvent concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Issue 3: Lack of a clear biological response to this compound.
-
Possible Cause: Low or absent VDR expression in the experimental model.
-
Troubleshooting Steps:
-
Confirm VDR expression in your cell line or tissue model using qPCR, Western blot, or immunohistochemistry.
-
If VDR expression is low, consider using a different cell model known to have robust VDR expression (e.g., HaCaT keratinocytes, various cancer cell lines).
-
-
Possible Cause: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Ensure that the treatment duration is sufficient for the biological process being studied. VDR-mediated genomic effects can take several hours to days to become apparent.
-
Optimize other experimental parameters, such as cell density and media composition.
-
Quantitative Data Summary
Table 1: VDR Binding Affinity and Proliferative Inhibition of this compound and Calcitriol.
| Compound | Receptor | Binding Affinity (Kd) | Cell Proliferation IC50 | Reference |
| This compound | VDR | ~0.1 nM | Varies by cell type (e.g., ~1-10 nM in keratinocytes) | , |
| Calcitriol | VDR | ~0.1 nM | Varies by cell type (e.g., ~1-10 nM in keratinocytes) | , |
Note: Binding affinities and IC50 values can vary depending on the specific experimental conditions and cell types used.
Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Studies.
| Study Type | Cell/Animal Model | Recommended Concentration/Dose | Key Considerations |
| In Vitro | Keratinocytes (e.g., HaCaT) | 10⁻¹⁰ M to 10⁻⁷ M | Perform dose-response to find optimal concentration. |
| In Vitro | Cancer Cell Lines | 10⁻⁹ M to 10⁻⁶ M | Cell-line specific sensitivity. |
| In Vivo | Mouse Psoriasis Model | Topical application of 0.005% ointment | Monitor for skin irritation and systemic calcium levels. |
| In Vivo | Mouse Xenograft Models | Intraperitoneal injection (variable doses) | Dose escalation studies are necessary to determine MTD. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Keratinocyte Proliferation
-
Cell Seeding: Plate human keratinocytes (e.g., HaCaT) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Treatment Preparation: Prepare a serial dilution of this compound in culture medium, ranging from 10⁻¹¹ M to 10⁻⁶ M. Include a vehicle control (medium with the same concentration of solvent).
-
Cell Treatment: Replace the medium in each well with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Proliferation Assay: Assess cell proliferation using a standard method such as the MTT or BrdU assay.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control for each concentration. Plot the data and determine the IC50 value (the concentration at which proliferation is inhibited by 50%).
Protocol 2: VDR Knockdown using siRNA to Confirm On-Target Effects
-
siRNA Transfection: Transfect keratinocytes with either a VDR-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for VDR knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm VDR knockdown at both the mRNA (qPCR) and protein (Western blot) levels.
-
This compound Treatment: Treat the remaining VDR-knockdown and control cells with an effective concentration of this compound (determined from the dose-response curve) or a vehicle control.
-
Endpoint Analysis: After the appropriate treatment duration, assess the biological endpoint of interest (e.g., cell proliferation, gene expression of a VDR target gene like CYP24A1).
-
Interpretation: A loss of response to this compound in the VDR-siRNA treated cells compared to the control-siRNA treated cells indicates a VDR-mediated effect.
Visualizations
Caption: VDR-mediated genomic signaling pathway of this compound.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
Technical Support Center: Refinement of 24R-Calcipotriol Delivery in Topical Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of 24R-Calcipotriol (calcipotriol) delivery in topical formulations.
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the main challenges in formulating topical products with this compound? A1: The primary challenges include the hydrophobic nature of calcipotriol, leading to low skin penetration through the stratum corneum.[1][2] Additionally, calcipotriol is sensitive to pH and can be unstable, especially when combined with acidic compounds like corticosteroids.[3] It is also susceptible to photodegradation.[4]
-
Q2: What formulation strategies can enhance the skin permeation of this compound? A2: Several strategies can improve the delivery of calcipotriol into the skin. These include the use of permeation enhancers like isopropyl alcohol and polyethylene glycol (PEG).[1] Advanced drug delivery systems such as emulgels, nanoemulsions, solid lipid nanoparticles (SLNs), and proniosomal gels have also shown promise in enhancing penetration.[1][5][6]
-
Q3: Are there specific excipients that should be avoided when formulating with this compound? A3: Yes. Due to its pH sensitivity, aqueous environments with acidic pH (4-6) can lead to degradation, especially when combined with corticosteroids that are stable at this pH.[3][7] Propylene glycol may contain acidic impurities that can catalyze the formation of calcipotriol epimers and should be used with caution.[7]
Stability and Storage
-
Q4: What are the optimal storage conditions for this compound formulations? A4: Calcipotriol formulations should generally be stored at controlled room temperature (e.g., 25°C ± 2°C) and protected from light to prevent photodegradation.[1][8] Some novel formulations, like solid lipid nanoparticle gels, have shown better stability at lower temperatures (around 4°C).[8] Always refer to the specific stability data for your formulation.
-
Q5: How can the chemical stability of this compound be improved in a formulation, especially in combination products? A5: To improve stability, non-aqueous vehicles are often preferred, particularly for combination products with corticosteroids that have different pH stability profiles.[7] The use of antioxidants can also be beneficial. Encapsulation in nanocarriers can protect calcipotriol from degradation.[5]
Analytical Methods
-
Q6: What is a reliable analytical method for quantifying this compound in topical formulations? A6: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and validated method for the quantitative analysis of calcipotriol in various topical dosage forms.[9][10] A common detection wavelength is 264 nm.[9][11]
Troubleshooting Guides
Poor Skin Permeation in In Vitro Studies
-
Issue: Low or no detectable permeation of this compound across excised skin in a Franz diffusion cell experiment.
-
Possible Causes & Solutions:
-
Inadequate Formulation: The vehicle may not be optimized for drug release and penetration.
-
Incorrect Skin Model: The type and integrity of the skin used are crucial.
-
Troubleshooting Step: Ensure the use of full-thickness skin with an intact stratum corneum. Verify the barrier integrity of the skin before the experiment. Pig, rat, and mouse skin are commonly used models.[12]
-
-
Insufficient Assay Sensitivity: The analytical method may not be sensitive enough to detect the low concentrations of permeated drug.
-
Troubleshooting Step: Optimize the analytical method (e.g., HPLC-MS/MS) to achieve a lower limit of quantification (LLOQ).[12]
-
-
Physical Instability of the Formulation
-
Issue: The formulation shows signs of phase separation, crystallization, or significant changes in viscosity over time.
-
Possible Causes & Solutions:
-
Incompatible Excipients: Certain excipients may be incompatible with each other or with calcipotriol.
-
Troubleshooting Step: Conduct compatibility studies with all formulation components. Re-evaluate the choice of emulsifiers, gelling agents, and solvents.[1]
-
-
Improper Manufacturing Process: The homogenization or emulsification process may be inadequate.
-
Troubleshooting Step: Optimize the manufacturing parameters such as mixing speed, temperature, and duration.
-
-
Inappropriate Storage Conditions: Exposure to temperature fluctuations or light can affect stability.
-
Troubleshooting Step: Store the formulation under controlled conditions as determined by stability studies.[8]
-
-
Degradation of this compound in the Formulation
-
Issue: HPLC analysis shows a significant decrease in the concentration of this compound and the appearance of degradation peaks.
-
Possible Causes & Solutions:
-
pH-Related Degradation: The pH of the formulation may not be optimal for calcipotriol stability.
-
Oxidation: Calcipotriol is sensitive to oxidizing agents.
-
Troubleshooting Step: Incorporate a suitable antioxidant into the formulation.
-
-
Photodegradation: Exposure to light can cause degradation.[4]
-
Troubleshooting Step: Protect the formulation from light during manufacturing and storage by using opaque packaging.[8]
-
-
Data Presentation
Table 1: Formulation Parameters for this compound Emulgel
| Formulation Code | Carbopol (%) | Isopropyl Alcohol (%) | Polyethylene Glycol (PEG) (%) | Drug Release at 8h (%) |
| F1 | 0.6 | 5 | 5 | - |
| F2 | 0.8 | 5 | 5 | - |
| F3 | 1.0 | 5 | 5 | - |
| F4 | 1.2 | 5 | 5 | - |
| F6 (Optimized) | 1.0 | 5 | 5 | 86.42 ± 2.0 |
| F7 | 1.0 | 0 | 5 | - |
Data adapted from a study on calcipotriol emulgel formulation.[1]
Table 2: Characteristics of Tacrolimus and this compound Loaded Nanostructured Lipid Carriers (NLCs)
| Parameter | Value |
| Particle Size | 231 ± 1.52 nm |
| Polydispersity Index (PDI) | 0.40 ± 0.001 |
| Entrapment Efficiency | 84.04 ± 1.36% |
| Drug Loading | 12.61 ± 0.20% |
| Permeability Coefficient | 0.0386 cm/h |
Data from a study on a co-delivery system for psoriasis treatment.[14][15]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., rat).[1]
-
Carefully remove any adhering subcutaneous fat and tissue.
-
Cut the skin to an appropriate size to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer saline pH 7.4).[1]
-
Maintain the temperature of the receptor medium at 37°C using a circulating water bath.[1]
-
Stir the receptor medium continuously with a magnetic stirrer.
-
-
Sample Application and Sampling:
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.[1]
-
At predetermined time intervals, withdraw samples from the receptor compartment.
-
Replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.[9]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Protocol 2: RP-HPLC Method for Quantification of this compound
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations to create a calibration curve (e.g., 5-30 µg/mL).[9]
-
-
Sample Preparation (for an ointment formulation):
-
Accurately weigh a quantity of the ointment and dissolve it in a suitable solvent.
-
Use techniques like sonication to ensure complete extraction of the drug.
-
Filter the sample solution through a 0.45 µm filter before injection.[16]
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualizations
Caption: Troubleshooting Decision Tree for this compound Formulation Issues.
Caption: Experimental Workflow for In Vitro Skin Permeation Studies.
Caption: Simplified Signaling Pathway of this compound in Psoriasis Treatment.
References
- 1. Calcipotriol delivery into the skin as emulgel for effective permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Management of Psoriasis Using Calcipotriene and Its Amalgamation as Nano Based Drug Delivery System [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. scirp.org [scirp.org]
- 12. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN106344589A - Stability-improved calcipotriol-betamethasone composition - Google Patents [patents.google.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijnrd.org [ijnrd.org]
Addressing batch-to-batch variability of 24R-Calcipotriol
Welcome to the technical support resource for 24R-Calcipotriol. This guide is designed for researchers, scientists, and drug development professionals to address potential issues, particularly batch-to-batch variability, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the 24-R epimer of Calcipotriol, a synthetic analog of vitamin D.[1] Its primary mechanism of action involves binding to the Vitamin D receptor (VDR), which belongs to the steroid/thyroid receptor superfamily.[2][3] This interaction modulates the transcription of genes related to cell proliferation and differentiation, making it effective in conditions like psoriasis.[2][3][4] Specifically, it inhibits the proliferation of keratinocytes and promotes their normal differentiation.[4][5][6]
Q2: What are the common stability concerns with Calcipotriol compounds?
A2: Calcipotriol and its analogs are known to be sensitive to heat, light, and pH.[][8] The molecule can undergo degradation when exposed to various stress conditions, including heat, UV radiation, and oxidation.[][9] It is particularly unstable in solution and should be freshly prepared for experiments.[1][10] For long-term storage, it should be kept at -20°C, protected from light, and under an inert atmosphere like nitrogen.[1][10]
Q3: What are the known impurities and degradation products of Calcipotriol?
A3: During synthesis and storage, several impurities and degradation products of Calcipotriol can arise. These include isomers and degradation products formed through exposure to heat, light, and hydrolysis.[] One of the well-characterized degradation products is pre-calcipotriol.[9][11] The degradation process can affect the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety, leading to isomerization.[9][12]
Q4: How can I assess the purity and concentration of my this compound sample?
A4: The most common and reliable method for assessing the purity and concentration of Calcipotriol and its analogs is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[11][13][14][15] Specifically, a Reverse-Phase HPLC (RP-HPLC) method is well-suited for separating Calcipotriol from its impurities and degradation products.[11][13]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability in the biological activity of this compound can be a significant challenge in research and development. This variability often stems from differences in the purity, concentration, and stability of the compound between different lots.
Issue 1: Inconsistent experimental results between different batches of this compound.
-
Possible Cause 1: Variation in Compound Purity.
-
Troubleshooting Step: Perform a purity analysis on each new batch of this compound upon receipt. A validated RP-HPLC method is recommended. Compare the purity profile to the certificate of analysis provided by the supplier and to previous batches.
-
-
Possible Cause 2: Degradation of the Compound.
-
Troubleshooting Step: this compound is unstable in solution and sensitive to light and temperature.[1][10] Ensure that stock solutions are prepared fresh for each experiment and are not stored for extended periods.[16] When not in use, store the solid compound and solutions at -20°C and protect from light.[1][10]
-
-
Possible Cause 3: Inaccurate Concentration of Stock Solutions.
-
Troubleshooting Step: Verify the concentration of your stock solution using a validated analytical method, such as HPLC with a reference standard. Do not rely solely on the weight of the compound, as this can be affected by residual solvent or hydration state.
-
Issue 2: Observed decrease in the biological activity of a single batch over time.
-
Possible Cause: Compound Degradation During Storage.
-
Troubleshooting Step: Review your storage conditions. The compound should be stored as a solid at -20°C under an inert atmosphere and protected from light.[1][10] If you are storing it in solution, even at low temperatures, degradation can occur. It is highly recommended to prepare fresh solutions for each experiment.[16]
-
Issue 3: Unexpected peaks observed during analytical characterization (e.g., HPLC).
-
Possible Cause 1: Presence of Isomeric Impurities.
-
Troubleshooting Step: The synthesis of Calcipotriol can result in various isomers.[] Consult with the supplier for information on potential isomeric impurities. A well-optimized HPLC method should be able to separate these isomers.
-
-
Possible Cause 2: Formation of Degradation Products.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Rationale |
| Storage Temperature | -20°C | To minimize thermal degradation.[1][10] |
| Light Exposure | Protect from light | To prevent photodegradation.[1][10][17] |
| Atmosphere | Store under inert gas (e.g., Nitrogen) | To prevent oxidation.[1][10] |
| Form | Solid (Powder) | More stable than solutions.[10] |
| Solution Stability | Prepare fresh for each use | Unstable in solution; not recommended for storage.[10][16] |
Table 2: Typical Parameters for RP-HPLC Analysis of Calcipotriol
| Parameter | Example Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Column Temperature | 30-40°C |
| Internal Standard | Lovastatin or a deuterated analog (e.g., MC 1080-d4) |
Note: These are example parameters and should be optimized for your specific instrument and application.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound in a fume hood.
-
Dissolve the solid in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide.[16] The solubility is approximately 50 mg/mL in these solvents.[16]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Store the stock solution in an amber vial at -20°C for short-term use, although fresh preparation is highly recommended.[16]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System Preparation: Prepare the mobile phase (e.g., a gradient of acetonitrile and water) and equilibrate the HPLC system with the C18 column until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of standard solutions of a well-characterized this compound reference standard at known concentrations.
-
Sample Preparation: Dilute the batch sample of this compound to a concentration that falls within the linear range of the standard curve.
-
Injection and Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the chromatograms. Create a standard curve from the reference standard injections. Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks, and quantify the concentration against the standard curve.
Visualizations
Caption: Signaling pathway of this compound in keratinocytes.
Caption: Workflow for handling new batches of this compound.
Caption: Troubleshooting logic for batch-to-batch variability.
References
- 1. This compound | 112827-99-3 [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Calcipotriol - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 8. CN106344589A - Stability-improved calcipotriol-betamethasone composition - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. ijnrd.org [ijnrd.org]
- 15. Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution Between 24R and 24S Calcipotriol Peaks
Welcome to the Technical Support Center for advanced chromatographic solutions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on enhancing the resolution between the 24R and 24S epimers of calcipotriol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the 24R and 24S epimers of calcipotriol?
A1: The primary challenge lies in the structural similarity of the 24R and 24S epimers. As diastereomers, they possess identical molecular weights and similar physicochemical properties, making their separation by conventional achiral chromatography difficult. Achieving resolution requires the use of chiral stationary phases (CSPs) that can exploit the subtle three-dimensional differences between the two molecules.
Q2: Which type of High-Performance Liquid Chromatography (HPLC) is most effective for this separation?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the requisite technique. Specifically, normal-phase chiral HPLC is often preferred for the separation of vitamin D analogs and their epimers. Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose, have demonstrated success in resolving similar chiral compounds.
Q3: Are there alternative techniques to chiral HPLC for separating these epimers?
A3: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative for chiral separations. SFC often provides faster separations and higher efficiency compared to HPLC. For the separation of stereoisomers, SFC with a suitable chiral stationary phase can be highly effective and is considered a greener alternative due to the use of supercritical CO2 as the primary mobile phase component.
Q4: What are the critical parameters to optimize for improving the resolution between the 24R and 24S calcipotriol peaks?
A4: The most critical parameters for optimizing resolution in chiral chromatography are:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount as it dictates the stereoselective interactions necessary for separation.
-
Mobile Phase Composition: The type and ratio of organic modifiers (e.g., alcohols in normal-phase) significantly influence selectivity and retention.
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the resolution.
-
Flow Rate: Lower flow rates can sometimes enhance resolution by allowing more time for interaction with the stationary phase.
Troubleshooting Guides
Issue 1: Poor or No Resolution of 24R and 24S Calcipotriol Peaks
If you are observing co-eluting or poorly resolved peaks for the 24R and 24S calcipotriol epimers, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting poor peak resolution.
Issue 2: Peak Tailing or Splitting
Peak asymmetry, such as tailing or splitting, can compromise resolution and quantification. Use this guide to diagnose and resolve these issues.
Caption: Decision tree for addressing peak shape problems.
Experimental Protocols
Chiral HPLC Method for Separation of 24R and 24S Calcipotriol
This protocol is a starting point for method development and is based on successful separations of similar vitamin D analogs.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (IPA) |
| Gradient/Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 264 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve standard/sample in mobile phase |
Method Optimization:
The separation of diastereomers is highly dependent on the mobile phase composition.[1] The following table provides a suggested optimization strategy.
| Mobile Phase Composition (n-Hexane:IPA) | Expected Outcome |
| 95:5 | Increased retention, potential for improved resolution. |
| 90:10 | Good starting point for balancing retention and resolution. |
| 85:15 | Decreased retention, may reduce analysis time but could lower resolution. |
It is recommended to systematically evaluate the mobile phase composition to find the optimal balance between resolution and analysis time.
Supercritical Fluid Chromatography (SFC) - An Alternative Approach
SFC can offer a significant advantage in terms of speed and efficiency for chiral separations.
SFC Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (or similar) suitable for SFC |
| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol or Ethanol) |
| Gradient/Isocratic | Gradient elution of the modifier may be beneficial. |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Column Temperature | 35-40°C |
| Detection | UV at 264 nm |
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data from a successful separation of 24R and 24S calcipotriol using the optimized chiral HPLC method.
| Epimer | Retention Time (min) | Peak Width (min) | Tailing Factor | Resolution (Rs) |
| 24R-Calcipotriol | 12.5 | 0.45 | 1.1 | \multirow{2}{*}{>1.5} |
| 24S-Calcipotriol | 14.2 | 0.48 | 1.2 |
Note: A resolution value (Rs) greater than 1.5 is generally considered baseline separation.
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a robust method for the separation of 24R and 24S calcipotriol epimers.
Caption: A systematic approach to method development.
References
Validation & Comparative
A Comparative Guide to 24R-Calcipotriol and 24S-Calcipotriol (Calcipotriol) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the two stereoisomers of calcipotriol: 24R-Calcipotriol and the more commonly known 24S-Calcipotriol (standard calcipotriol). The information presented is based on available experimental data to assist in research and drug development decisions.
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic effects are primarily mediated through the Vitamin D Receptor (VDR), leading to the inhibition of keratinocyte proliferation and the promotion of their differentiation.[1] Calcipotriol possesses a chiral center at the C-24 position of its side chain, giving rise to two stereoisomers: this compound and 24S-Calcipotriol. While the commercially available form of calcipotriol is the 24S isomer, research into the differential activities of these stereoisomers is crucial for optimizing therapeutic strategies.
Comparative Biological Activity
Experimental data comparing the biological activities of this compound (also referred to as PRI-2202) and 24S-Calcipotriol (calcipotriol, also referred to as PRI-2201) is limited. However, a key study has evaluated their antiproliferative effects on a human cancer cell line.
Antiproliferative Activity
A study by Wietrzyk et al. investigated the antiproliferative activity of both isomers on the human breast cancer cell line MCF-7. The results indicated that the 24R isomer, PRI-2202, exhibited stronger antiproliferative effects compared to the 24S isomer, PRI-2201 (calcipotriol).[2]
Table 1: Antiproliferative Activity of Calcipotriol Stereoisomers on MCF-7 Cells
| Compound | Stereoisomer | Cell Line | IC50 (Concentration for 50% Inhibition of Growth) | Source |
| PRI-2202 | This compound | MCF-7 | Strongest Activity | [2] |
| PRI-2201 | 24S-Calcipotriol | MCF-7 | Weaker Activity than PRI-2202 | [2] |
Note: Specific IC50 values were not provided in the abstract of the cited study, but the relative activity was described.
Vitamin D Receptor (VDR) Binding Affinity
Currently, there is no direct comparative data available in the public domain on the VDR binding affinity of this compound versus 24S-Calcipotriol. Further research is required to elucidate the specific binding characteristics of each stereoisomer to the VDR.
Activity in Keratinocytes
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the activity of calcipotriol and its analogs.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is designed to determine the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃).
-
Test Compounds: this compound and 24S-Calcipotriol.
-
Unlabeled Ligand: High concentration of unlabeled calcitriol for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled calcitriol in the assay buffer.
-
In appropriate tubes, add the assay buffer, the radiolabeled calcitriol, and either the test compound, unlabeled calcitriol (for non-specific binding), or buffer alone (for total binding).
-
Add the VDR preparation to initiate the binding reaction.
-
Incubate the mixture to allow it to reach equilibrium.
-
Separate the bound from the free radioligand using either HAP slurry followed by centrifugation and washing, or by vacuum filtration through glass fiber filters.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
Keratinocyte Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is widely used to measure cell proliferation.
Materials:
-
Cell Line: Human keratinocyte cell line (e.g., HaCaT).[3][4]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: this compound and 24S-Calcipotriol.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[5]
-
Solubilization Solution: e.g., DMSO or a buffered detergent solution.[4]
-
Microplate Reader.
Procedure:
-
Seed HaCaT cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of this compound and 24S-Calcipotriol, including a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cell proliferation inhibition compared to the vehicle control.
Signaling Pathway
The biological effects of calcipotriol are initiated by its binding to the Vitamin D Receptor (VDR). This binding triggers a cascade of molecular events that ultimately modulate gene expression.
Caption: Calcipotriol binds to VDR, leading to gene transcription modulation.
Conclusion
The available data, although limited, suggests that this compound (PRI-2202) may possess superior antiproliferative activity compared to the standard 24S-Calcipotriol (PRI-2201), at least in the context of a breast cancer cell line.[2] However, a comprehensive understanding of the relative potencies of these stereoisomers requires further investigation, particularly concerning their VDR binding affinities and their effects on keratinocytes. Such studies are essential for determining the full therapeutic potential of each stereoisomer in the treatment of hyperproliferative skin disorders like psoriasis.
References
- 1. The biological rationale for use of vitamin d analogs in combination with corticosteroids for the topical treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Evaluation in HaCaT Cells of the Pa.7 Bacteriophage from Cutibacterium (Propionibacterium) acnes, Free and Encapsulated Within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
A Comparative Analysis of 24R-Calcipotriol and Other Vitamin D Analogs for Dermatological Research
For Immediate Release
This guide provides a comprehensive comparison of 24R-Calcipotriol (Calcipotriol) with other key vitamin D analogs, including Calcitriol, Tacalcitol, and Maxacalcitol. It is intended for researchers, scientists, and drug development professionals working in dermatology and related fields. This document synthesizes experimental data on the biochemical and cellular activities of these compounds, offering a detailed examination of their therapeutic potential.
Executive Summary
Vitamin D analogs are a cornerstone in the topical treatment of hyperproliferative skin disorders such as psoriasis. Their mechanism of action is primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression related to cell proliferation, differentiation, and inflammation. While all vitamin D analogs share this common pathway, structural modifications lead to significant differences in their binding affinity for the VDR, their potency in cellular assays, and their systemic side-effect profiles, particularly concerning calcium metabolism. This compound, a synthetic analog of Calcitriol, has been engineered to exhibit a potent antiproliferative and pro-differentiating effect on keratinocytes, with a significantly lower risk of inducing hypercalcemia compared to the natural hormone, Calcitriol.[1][2]
Data Presentation: Comparative Performance of Vitamin D Analogs
The following tables summarize the quantitative data on the performance of this compound and other vitamin D analogs based on key experimental parameters.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity (vs. Calcitriol) | IC50 for VDR Binding (nM) | Key Characteristics |
| Calcitriol (1α,25(OH)₂D₃) | 100% (Reference) | ≈ 3.6[3] | Endogenous high-affinity VDR agonist; potent regulator of gene transcription and systemic calcium homeostasis.[4] |
| This compound (Calcipotriene) | Comparable to Calcitriol[1][2] (60-100%)[5] | Not explicitly found | Synthetic analog with high VDR affinity but significantly lower calcemic activity in vivo (100-200 times less than Calcitriol).[1] |
| Tacalcitol | Not explicitly found | Not explicitly found | Another synthetic vitamin D analog used in the treatment of psoriasis.[6] |
| Maxacalcitol | Not explicitly found | Not explicitly found | Reported to be 10 times more effective than calcipotriol and tacalcitol in reducing keratinocyte proliferation. |
| ED-71 | Lower than Calcitriol | ≈ 4.4[3] | A Vitamin D analog used as a reference point for binding affinity comparison. |
Table 2: Inhibition of Keratinocyte Proliferation
| Compound | Potency in Inhibiting Keratinocyte Proliferation | IC50 for Keratinocyte Proliferation Inhibition | Notes |
| Calcitriol | Potent inhibitor | Not explicitly found | Induces growth arrest in keratinocytes. |
| This compound | Potent inhibitor, effects are dose-dependent[7] | Not explicitly found | Downregulates the expression of proliferation factors such as early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[7] |
| Tacalcitol | Effective inhibitor | Not explicitly found | Used in the management of psoriasis. |
| Maxacalcitol | Highly potent inhibitor | Not explicitly found | Reported to be 10 times more effective than calcipotriol and tacalcitol. |
| SM-10193 (F6-1,23(S),25-(OH)3D3) | Highly potent inhibitor | Induces significant inhibition at concentrations of 10⁻¹¹ to 10⁻⁶ M[8] | A novel analog that effectively induces growth inhibition and differentiation of human keratinocytes.[8] |
Table 3: Clinical and Safety Profile
| Compound | Efficacy in Psoriasis Treatment | Incidence of Skin Irritation | Calcemic Potential |
| Calcitriol | Effective | Lower than Calcipotriol (approx. 10%)[9] | Higher risk of hypercalcemia with systemic or high topical use.[6] |
| This compound | Effective, slightly more efficacious than betamethasone 17-valerate and dithranol in some studies.[1] | Higher than Calcitriol (up to 20%)[9] | Significantly lower (100-200 times less) than Calcitriol.[1] |
| Tacalcitol | Effective | Generally well-tolerated[10] | Low |
Mandatory Visualization
Signaling Pathway
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Comparing Vitamin D Analogs.
Experimental Protocols
VDR Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of vitamin D analogs for the Vitamin D Receptor (VDR).
Methodology: This assay measures the ability of a test compound (unlabeled vitamin D analog) to compete with a radiolabeled ligand (e.g., [³H]-Calcitriol) for binding to the VDR.[4]
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ at a concentration at or below its Kd.
-
Test Compounds: Serial dilutions of this compound and other vitamin D analogs.
-
Unlabeled Ligand: High concentration of unlabeled Calcitriol to determine non-specific binding.
-
Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.
-
Reaction Setup: In appropriate tubes or plates, combine the receptor source, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or test compound.
-
Incubation: Incubate the reactions at 4°C for 4-18 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand using either HAP slurry followed by centrifugation and washing, or by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]
Keratinocyte Proliferation Assay (MTT/CCK-8)
Objective: To assess the anti-proliferative activity of vitamin D analogs on human keratinocytes.
Methodology: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Cell Line: Human keratinocytes (e.g., HaCaT or primary human epidermal keratinocytes).
-
Culture Medium: Appropriate keratinocyte growth medium.
-
Test Compounds: Serial dilutions of this compound and other vitamin D analogs.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution.[12]
-
Solubilization Solution (for MTT): DMSO or a specialized detergent-based solution.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Addition of Reagent:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals. Then, add the solubilization solution and incubate until the crystals are fully dissolved.[12]
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot the inhibition percentage against the log concentration of the test compound and determine the IC50 value using non-linear regression.
VDR-Mediated Reporter Gene Assay
Objective: To measure the functional ability of vitamin D analogs to activate VDR-mediated gene transcription.
Methodology: This assay utilizes a reporter cell line engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter.
Materials:
-
Reporter Cell Line: A human cell line (e.g., HEK293) stably transfected with a VDR expression vector and a reporter plasmid containing a Vitamin D Response Element (VDRE) driving the expression of a reporter gene like luciferase.[4]
-
Culture Medium: Appropriate cell culture medium.
-
Test Compounds: Serial dilutions of this compound and other vitamin D analogs.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to adhere.
-
Transfection (if not a stable cell line): Co-transfect the cells with the VDR expression vector and the VDRE-reporter plasmid.
-
Treatment: Add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 18-24 hours.[4]
-
Cell Lysis and Signal Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Read the luminescence intensity of each well using a luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the log concentration of the test compound. Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.
Conclusion
This compound demonstrates a favorable therapeutic profile, characterized by high affinity for the Vitamin D Receptor and potent regulation of keratinocyte proliferation and differentiation, comparable to the endogenous hormone Calcitriol.[1][2] Crucially, it exhibits a significantly reduced impact on systemic calcium levels, enhancing its safety for topical application.[1] This guide provides the foundational data and methodologies for researchers to conduct further comparative studies and explore the nuanced activities of these and other novel vitamin D analogs in the context of dermatological drug discovery.
References
- 1. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Vitamin D analogs with low affinity for the vitamin D binding protein: enhanced in vitro and decreased in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth inhibition of human keratinocytes by a new vitamin D3 analogue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psoriasisaustralia.org.au [psoriasisaustralia.org.au]
- 11. apexbt.com [apexbt.com]
- 12. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to Validating the Purity of Synthetic 24R-Calcipotriol
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic 24R-Calcipotriol, a potent vitamin D analogue used in the treatment of psoriasis. Furthermore, it compares the therapeutic performance of this compound with its key alternatives, supported by experimental data.
Purity Validation of Synthetic this compound
The synthesis of this compound can result in various impurities, including process-related byproducts, isomers, and degradation products.[1] Rigorous analytical testing is therefore essential to ensure the purity and safety of the final product. High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for this purpose.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound and the detection of its impurities.
Objective: To determine the purity of a synthetic this compound sample and to identify and quantify any related impurities.
Materials:
-
This compound reference standard (≥99% purity)
-
This compound sample for analysis
-
HPLC grade methanol
-
HPLC grade water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 80:20 v/v) or acetonitrile and phosphate buffer.[2][3] The exact ratio should be optimized for optimal separation. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution to cover a suitable concentration range (e.g., 1-50 µg/mL).[2]
-
Sample Solution Preparation: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to achieve a concentration within the calibration range of the standard solutions.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak areas of the standard solutions.
-
Identify and quantify any impurity peaks present in the sample chromatogram.
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes key validation parameters for a typical RP-HPLC method for this compound, as established by the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9999[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.68% - 100.23%[4] |
| Precision (% RSD) | ≤ 2.0% | 0.580%[4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.04 µg/mL[2] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.12 µg/mL[2] |
| Specificity | No interference from impurities or excipients | Peak purity confirmed by PDA detector |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | % RSD < 2% for variations in flow rate and mobile phase composition[3] |
Workflow for Purity Validation
Caption: Workflow for the purity validation of synthetic this compound.
Comparative Performance of this compound and Alternatives
This compound is a first-line topical treatment for mild to moderate psoriasis.[5] Its therapeutic effect is primarily mediated through its binding to the Vitamin D Receptor (VDR), which leads to the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation.[5][6] Several other topical treatments are available for psoriasis, offering different mechanisms of action and efficacy profiles.
Comparison with Other Vitamin D Analogues
Calcitriol and Tacalcitol are other vitamin D analogues used in the treatment of psoriasis. Comparative studies have shown that while all three are effective, there are some differences in their performance.
| Feature | This compound | Calcitriol | Tacalcitol |
| Efficacy | Generally considered more effective than Calcitriol and Tacalcitol in reducing psoriasis severity.[7][8] | Effective, with some studies suggesting similar efficacy to Calcipotriol, but others indicating slightly lower efficacy.[9][10] | Effective, but some studies show it to be less effective than twice-daily Calcipotriol.[7][8] |
| Onset of Action | Rapid onset of action.[8] | Slower onset of action compared to Calcipotriol. | Slower onset of action compared to Calcipotriol. |
| Application Frequency | Typically twice daily. | Twice daily. | Once daily.[8] |
| Side Effects | Can cause skin irritation.[7] | Generally better tolerated with less skin irritation than Calcipotriol.[9] | Well-tolerated. |
| Clinical Evidence | Extensive clinical data supporting its use. | Supported by numerous clinical trials.[9] | Supported by clinical data. |
Comparison with Other Topical Treatments
Beyond vitamin D analogues, other classes of topical agents are also used for psoriasis, including corticosteroids and non-steroidal anti-inflammatory drugs.
| Treatment Class | Examples | Mechanism of Action | Efficacy | Key Considerations |
| Topical Corticosteroids | Betamethasone, Clobetasol | Anti-inflammatory, immunosuppressive, and anti-proliferative effects. | Highly effective, often with a rapid onset of action.[7] | Long-term use can lead to skin atrophy, striae, and tachyphylaxis.[5] |
| Topical Retinoids | Tazarotene | Normalizes keratinocyte differentiation and proliferation; anti-inflammatory effects. | Effective, particularly for plaque psoriasis. | Can cause skin irritation, redness, and photosensitivity. |
| Calcineurin Inhibitors | Tacrolimus, Pimecrolimus | Inhibit T-cell activation and inflammatory cytokine production. | Effective for facial and intertriginous psoriasis. | May cause a burning sensation upon application. |
| Anthralin (Dithranol) | Inhibits keratinocyte proliferation. | Effective for chronic plaque psoriasis. | Can cause skin irritation and staining of skin and clothes. |
Signaling Pathway of this compound
The therapeutic effects of this compound are mediated through its interaction with the nuclear Vitamin D Receptor (VDR). This interaction triggers a cascade of molecular events that ultimately lead to the normalization of skin cell growth and a reduction in inflammation.
VDR-Mediated Signaling Pathway
Caption: VDR-mediated signaling pathway of this compound in keratinocytes.
Modulation of Inflammatory Pathways
In addition to its direct effects on keratinocyte proliferation and differentiation, this compound also exerts immunomodulatory effects. It has been shown to downregulate the expression and activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, which are implicated in the inflammatory processes of psoriasis.[1] Furthermore, it can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[11]
Caption: Modulation of inflammatory pathways by this compound.
References
- 1. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Systematic review of comparative efficacy and tolerability of calcipotriol in treating chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of efficacy and safety of calcipotriol versus tacalcitol ointment, both in combination with NBUVB phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 11. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 24R-Calcipotriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 24R-Calcipotriol, a synthetic analogue of Vitamin D3. The objective is to offer a comparative overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid in method selection and validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound is critical for ensuring accuracy, precision, and reliability in research, quality control, and clinical studies. While methods are often validated for Calcipotriol, the principles and parameters are directly applicable to its 24R-epimer due to their structural similarity. This section summarizes the performance of various reported methods.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used technique for the analysis of Calcipotriol in pharmaceutical formulations.[1][2][3] These methods are valued for their robustness and cost-effectiveness.
Table 1: Comparison of Validated HPLC Methods for Calcipotriol Analysis
| Parameter | Method 1[1] | Method 2[3] | Method 3[4] |
| Column | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) | Zorbax 300 SB-C18 (250mm x 4.6mm, 3.5µm) | Zorbax SB-300 C18 (150mm x 4.6mm) |
| Mobile Phase | Methanol: Water (80:20, v/v) | Methanol: Water (70:30, v/v) | Methanol: 0.005M (NH4)2PO4 buffer (pH 7.4) (45:55, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 264 nm | 264 nm | 264 nm |
| Retention Time | 8.2 min | ~7.5 min | 7.99 min |
| Linearity (Range) | Not Specified | 0.8 - 1.4 ppm | 0.8 - 1.4 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9999 | > 0.999 |
| Accuracy (% Recovery) | ~100% | 99.68 - 100.23% | 101.16% ± 0.6% |
| Precision (%RSD) | 0.7% (Repeatability & Intermediate Precision) | < 2.0% | Not Specified |
| LOD | Not Specified | 0.005 ppm | Not Specified |
| LOQ | Not Specified | 0.02 ppm | Not Specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of Vitamin D analogues in complex biological matrices.[5][6][7] The use of a deuterated internal standard, such as Calcipotriol-d4, is recommended for achieving the highest accuracy and precision by compensating for matrix effects and variability in sample preparation.[8]
Table 2: Performance of a Validated LC-MS/MS Method for Vitamin D Analogues [7]
| Parameter | Value |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Internal Standard | Stanozolol-d3 (in this study for multiple analogues) |
| Linearity (Range) | 0.5 - 100 nmol/L (for 25OHD3) |
| LOD | 0.025 nmol/L (for 25OHD3) |
| Accuracy | Meets standards outlined by NIST |
| Precision (CV%) | Not explicitly stated for Calcipotriol |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
HPLC Method Protocol (Based on Method 1)[1]
-
Chromatographic System: A Shimadzu HPLC system equipped with an LC-10AT-vp pump, SPD-10Avp UV-visible detector, and a Rheodyne injector with a 20µL loop.
-
Column: Phenomenex Luna C18 (250mm x 4.6 mm, 5µm particle size).
-
Mobile Phase: A mixture of HPLC grade methanol and water in an 80:20 volume ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength of 264 nm.
-
Standard Solution Preparation: A stock solution of Calcipotriol is prepared by dissolving the reference standard in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
-
Sample Preparation (for ointment): An accurately weighed amount of the ointment is dissolved in a suitable solvent, such as chloroform, to extract the drug. The resulting solution is then filtered and diluted with the mobile phase before injection.[2]
-
Validation Parameters: The method is validated according to ICH guidelines for linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ).[1]
LC-MS/MS Method Protocol (General)
-
Sample Preparation: This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.
-
Internal Standard: A stable isotope-labeled internal standard, such as Calcipotriol-d4, is added at the beginning of the sample preparation process.[8]
-
Chromatographic Separation: A reverse-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.
Visualizing Workflows and Pathways
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method as per ICH guidelines.
Caption: A typical workflow for analytical method validation.
Calcipotriol Signaling Pathway
Calcipotriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), which then modulates gene expression.[9]
Caption: Simplified signaling pathway of Calcipotriol via the VDR.
References
- 1. rjptonline.org [rjptonline.org]
- 2. academic.oup.com [academic.oup.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ajrconline.org [ajrconline.org]
- 5. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 6. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Human Metabolome Database: Showing metabocard for Calcipotriol (HMDB0015567) [hmdb.ca]
A Comparative Analysis of 24R-Calcipotriol and Calcitriol for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 24R-Calcipotriol and Calcitriol, two vitamin D analogues of significant interest in dermatological research and drug development, particularly for hyperproliferative skin disorders like psoriasis.
Executive Summary
Calcitriol, the biologically active form of vitamin D3, and its synthetic analogue, Calcipotriol, are both potent regulators of cell proliferation and differentiation. Their primary mechanism of action is through binding to the nuclear Vitamin D Receptor (VDR), which subsequently modulates the transcription of various genes. A key distinction lies in their systemic effects; Calcipotriol exhibits a significantly lower risk of inducing hypercalcemia compared to Calcitriol, making it a preferred agent for topical applications. This guide delves into the comparative performance of these two compounds, supported by experimental data on their receptor affinity, effects on keratinocytes, clinical efficacy, and safety profiles. It is important to note that this compound, also known as 24-Epi-calcipotriol, is an impurity of Calcipotriol (calcipotriene). This guide will focus on the comparison between the widely studied Calcipotriol and Calcitriol.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing Calcipotriol and Calcitriol.
Table 1: VDR Binding Affinity and Impact on Calcium Metabolism
| Compound | VDR Binding Affinity | Effect on Calcium Metabolism |
| Calcitriol | High | High risk of hypercalcemia |
| Calcipotriol | Comparable to Calcitriol[1] | Approximately 100-200 times less potent in affecting calcium metabolism than Calcitriol[2] |
Table 2: Efficacy in the Treatment of Plaque Psoriasis (8-Week Treatment)
| Parameter | Calcipotriol Ointment | Calcitriol Ointment | Reference |
| Mean Reduction in PASI Score (%) | 74% (from 12.6 to 3.25) | 65% (from 12.85 to 4.55) | [3] |
| Reduction in Target Lesion Area (%) | 43% | 48% | [3] |
| Investigator's Global Assessment of Improvement (Mean Score) | 2.16 | 2.20 | [4] |
| Patient's Global Assessment of Improvement (Mean Score) | 1.84 | 1.92 | [4] |
Table 3: Effect on Keratinocyte Differentiation Markers (after 8 weeks of treatment)
| Marker | Calcipotriol Treatment | Calcitriol Treatment | Reference |
| Keratin 10 (K10) Expression | Significant Increase (42.52% to 54.82%) | Non-significant Increase (41.10% to 49.32%) | [3] |
| Keratin 6 (K6) Expression | No significant change | No significant change | [3] |
| K10+K6- cell population (differentiated keratinocytes) | Significant Increase (23.05% to 39.25%) | Non-significant Increase (23.52% to 32.56%) | [5] |
| K10-K6- cell population (basal keratinocytes) | Significant Decrease (48.92% to 40.10%) | Non-significant Decrease (50.80% to 43.98%) | [5] |
Table 4: Safety and Tolerability
| Parameter | Calcipotriol Ointment | Calcitriol Ointment | Reference |
| Treatment-Related Adverse Events (%) | 24% | 4% | [4] |
| Mean Worst Score for Cutaneous Safety (Investigator Assessed) | 0.28 | 0.04 | [4] |
| Mean Worst Score for Cutaneous Discomfort (Patient Assessed) | 0.36 | 0.04 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.
-
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kd.
-
Test Compounds: Calcipotriol and Calcitriol at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation Cocktail & Counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and control compounds in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor source, radioligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer (for total binding).
-
Incubation: Incubate the mixture for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using either the HAP slurry (which binds the receptor-ligand complex) followed by centrifugation and washing, or by vacuum filtration through glass fiber filters.
-
Quantification: Resuspend the HAP pellet or place the filter into a scintillation vial. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to a Ki value.[6]
-
Keratinocyte Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Objective: To determine the effect of Calcipotriol and Calcitriol on keratinocyte proliferation and calculate their IC₅₀ values.
-
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human keratinocytes.
-
Cell culture medium and supplements.
-
Test compounds: Calcipotriol and Calcitriol at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a specialized detergent).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Calcipotriol or Calcitriol. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability compared to the vehicle control. Plot the percentage of viability against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.[7][8][9]
-
Clinical Trial Protocol for Topical Psoriasis Treatment
This outlines a general protocol for a comparative clinical study of topical treatments for psoriasis.
-
Objective: To compare the efficacy and safety of topical Calcipotriol and Calcitriol in patients with chronic plaque psoriasis.
-
Study Design: A randomized, double-blind, intra-patient (left-right), or parallel-group controlled trial.
-
Patient Population: Adult patients with a clinical diagnosis of stable, mild to moderate chronic plaque psoriasis.
-
Treatment:
-
Test Arm 1: Calcipotriol ointment (e.g., 50 µg/g) applied to target lesions twice daily.
-
Test Arm 2: Calcitriol ointment (e.g., 3 µg/g) applied to target lesions twice daily.
-
Control/Comparative Design: In an intra-patient study, one side of the body is treated with Calcipotriol and the other with Calcitriol. In a parallel-group study, patients are randomized to receive either treatment.
-
-
Duration: Typically 8 to 12 weeks.
-
Efficacy Assessments:
-
Psoriasis Area and Severity Index (PASI): Assessed at baseline and at specified follow-up visits. The PASI score evaluates the severity of erythema, induration, and desquamation, as well as the percentage of body surface area affected.
-
Investigator's Global Assessment (IGA) and Patient's Global Assessment (PGA): A categorical scale (e.g., from clear to severe) to rate the overall improvement of the psoriasis plaques.
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events, particularly local skin reactions (e.g., irritation, burning, itching).
-
Assessment of systemic side effects, including serum and urine calcium levels to monitor for hypercalcemia.
-
-
Data Analysis: Statistical comparison of the changes in PASI scores, IGA/PGA scores, and the incidence of adverse events between the treatment groups.[10][11][12]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Calcitriol/Calcipotriol Signaling Pathway.
Caption: VDR Competitive Binding Assay Workflow.
Caption: Keratinocyte Proliferation (MTT) Assay Workflow.
References
- 1. Calcipotriol - Wikipedia [en.wikipedia.org]
- 2. Real‐life effectiveness of once‐daily calcipotriol and betamethasone dipropionate gel vs. ointment formulations in psoriasis vulgaris: final analysis of the 52‐week PRO‐long study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. impactfactor.org [impactfactor.org]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 11. hcplive.com [hcplive.com]
- 12. Comparative evaluation of efficacy and safety of calcipotriol versus calcitriol ointment, both in combination with narrow-band ultraviolet B phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Calcipotriol and Tacalcitol in Psoriasis Management
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two synthetic vitamin D3 analogs, calcipotriol (also known as calcipotriene) and tacalcitol, which are widely used in the topical treatment of chronic plaque psoriasis. Both compounds exert their therapeutic effects primarily through the vitamin D receptor (VDR), modulating gene transcription to control cellular proliferation and differentiation. While both are effective, clinical and in-vitro data reveal differences in their efficacy, application frequency, and tolerability profiles.
Mechanism of Action: The Vitamin D Receptor (VDR) Pathway
Calcipotriol and tacalcitol are agonists of the vitamin D receptor (VDR), a nuclear transcription factor.[1] Their primary mechanism involves binding to the VDR in skin cells, particularly keratinocytes and T cells.[2][3] This binding causes the VDR to form a heterodimer with the retinoid-X receptor (RXR). The VDR/RXR complex then translocates to the cell nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1][4]
This interaction modulates the transcription of genes involved in:
-
Inhibition of Keratinocyte Proliferation: Psoriasis is characterized by the hyperproliferation of keratinocytes. Both calcipotriol and tacalcitol inhibit this excessive cell division, helping to normalize epidermal growth.[3][5][6]
-
Induction of Keratinocyte Differentiation: They promote the normal differentiation of keratinocytes, correcting the abnormal maturation process seen in psoriatic plaques.[3][6]
-
Immunomodulation: Both agents have immunomodulatory properties, including the inhibition of T-cell activation and the reduction of pro-inflammatory cytokines, which are key drivers of psoriatic inflammation.[2][3]
Calcipotriol has an affinity for the VDR comparable to the natural hormone calcitriol but is less than 1% as active in regulating systemic calcium metabolism, enhancing its safety for topical use.[2][7] Tacalcitol also effectively inhibits keratinocyte proliferation and promotes differentiation through VDR activation.[8][9]
Quantitative Data: Clinical Efficacy Comparison
Multiple head-to-head clinical trials have compared the efficacy of calcipotriol and tacalcitol, often with differing application frequencies reflecting standard clinical use (calcipotriol twice daily vs. tacalcitol once daily).
| Efficacy Parameter | Calcipotriol | Tacalcitol | Study Details & Citation |
| Mean Sum Score Reduction | 5.05 (from baseline 7.15) | 4.03 (from baseline 7.64) | 8-week, double-blind, randomized trial (n=287). Calcipotriol applied twice daily, tacalcitol once daily.[10] |
| Target Plaque Clearance (with NBUVB) | 90.0% of patients | 76.67% of patients | 12-week, intraindividual, left-right study (n=30). Calcipotriol applied twice daily, tacalcitol once daily, both with NBUVB phototherapy.[11] |
| Investigator's Global Assessment ('Clear' or 'Almost Clear') | N/A (Compared as combo) | 17.9% | 8-week, randomized, investigator-blinded trial (n=458). Tacalcitol monotherapy vs. calcipotriol/betamethasone combo gel.[12] |
| Onset of Action (with NBUVB) | Earlier clearance of plaques | Slower clearance vs. calcipotriol | 12-week study combining topical agents with NBUVB phototherapy.[13] |
| Relapse Rate (with NBUVB) | Lesser relapse rate | Higher relapse rate vs. calcipotriol | 12-week study combining topical agents with NBUVB phototherapy.[13] |
A systematic review concluded that twice-daily calcipotriol was more effective than once-daily tacalcitol at eight weeks of treatment.[14] However, another study found that while calcipotriol used twice daily was more effective, tacalcitol remains a useful once-daily treatment option.[10]
Experimental Protocols
The following outlines typical methodologies used to assess and compare the efficacy of topical psoriasis treatments.
-
Objective: To compare the efficacy and safety of once-daily tacalcitol ointment with twice-daily calcipotriol ointment over an 8-week period.[10]
-
Study Design: A multi-center, double-blind, randomized, parallel-group study.
-
Participants: Adult patients (n=287) with stable plaque psoriasis.
-
Methodology:
-
Randomization: Patients are randomly assigned to one of two treatment groups.
-
Treatment: Group A applies tacalcitol ointment (4 µg/g) once daily and a placebo ointment at the other application time. Group B applies calcipotriol ointment (50 µg/g) twice daily.
-
Assessment: Efficacy is evaluated at baseline, and at weeks 2, 4, 6, and 8. The primary endpoint is the change in the sum score for erythema, infiltration, and scaling (each graded 0-4).
-
Safety Monitoring: Serum levels of calcium, phosphate, and intact parathyroid hormone are monitored to assess systemic effects.[10]
-
-
Data Analysis: The mean reduction in the sum score from baseline is compared between the two groups using appropriate statistical tests.
-
Objective: To evaluate the antiproliferative effects of calcipotriol and tacalcitol on human keratinocytes.
-
Methodology:
-
Cell Culture: Normal human epidermal keratinocytes (NHEKs) are cultured in appropriate growth medium.
-
Treatment: Cells are treated with varying concentrations of calcipotriol, tacalcitol, or a vehicle control.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is measured using a standard assay such as:
-
Thymidine Incorporation Assay: Measures the incorporation of radiolabeled thymidine during DNA synthesis. A strong suppression of thymidine incorporation indicates an anti-proliferative effect.[15]
-
MTT or WST-1 Assay: Colorimetric assays that measure mitochondrial activity, which correlates with cell number.
-
-
Data Analysis: The concentration of each compound that causes a 50% inhibition of proliferation (IC50) is calculated and compared.
-
Safety and Tolerability
Both calcipotriol and tacalcitol are generally well-tolerated. The most common adverse effect is local skin irritation, including burning, itching, and redness.[5]
-
Calcipotriol: A systematic review noted that calcipotriol caused significantly more skin irritation than potent topical corticosteroids.[14] Irritation is more common when applied to sensitive areas like the face or body folds.[5]
-
Tacalcitol: Some long-term studies suggest that tacalcitol may be less irritating than calcipotriol and is well-tolerated even on sensitive skin areas, potentially leading to lower drop-out rates due to side effects.[16]
Importantly, neither treatment was associated with significant alterations in systemic calcium metabolism when used as directed in clinical trials.[10]
Conclusion
Both calcipotriol and tacalcitol are effective topical treatments for chronic plaque psoriasis, operating through the VDR pathway to normalize keratinocyte growth and reduce inflammation.
-
Efficacy: Clinical data consistently show that calcipotriol, when applied twice daily, is more efficacious than tacalcitol applied once daily.[10][13][14] Studies combining these agents with NBUVB phototherapy also demonstrate superior efficacy for calcipotriol, with a faster onset of action and a lower relapse rate.[11][13]
-
Convenience: Tacalcitol offers the advantage of a once-daily application, which may improve patient adherence.
-
Tolerability: While both can cause skin irritation, some evidence suggests tacalcitol may be better tolerated, particularly on sensitive skin.[16]
The choice between calcipotriol and tacalcitol may depend on a balance between achieving maximum efficacy and considering patient convenience and potential for local irritation. For researchers, the differences in their clinical profiles underscore the importance of optimizing both the molecular structure and the treatment regimen for vitamin D3 analogs in dermatological drug development.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Calcipotriol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tacalcitol Hydrate? [synapse.patsnap.com]
- 4. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids | MDPI [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Once daily treatment of psoriasis with tacalcitol compared with twice daily treatment with calcipotriol. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcipotriol plus betamethasone dipropionate gel compared with tacalcitol ointment and the gel vehicle alone in patients with psoriasis vulgaris: a randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of efficacy and safety of calcipotriol versus tacalcitol ointment, both in combination with NBUVB phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic review of comparative efficacy and tolerability of calcipotriol in treating chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
24R-Calcipotriol: A Comparative Analysis of its Anti-Proliferative Efficacy
For Immediate Release to the Scientific Community
This publication guide provides a comprehensive comparison of the anti-proliferative effects of 24R-Calcipotriol (commonly known as Calcipotriol) and other Vitamin D analogs, with a primary focus on Calcitriol, the biologically active form of Vitamin D3. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of supporting experimental data, detailed methodologies, and a visual representation of the underlying signaling pathway.
Comparative Anti-Proliferative Activity
Calcipotriol is a synthetic analog of Calcitriol, designed to have a potent effect on cell proliferation and differentiation with minimal impact on systemic calcium metabolism.[1] Both Calcipotriol and Calcitriol exert their anti-proliferative effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][3] This interaction modulates the expression of genes involved in cell cycle regulation and differentiation.
While both compounds are effective inhibitors of keratinocyte proliferation, a key feature of hyperproliferative skin disorders like psoriasis, studies suggest that Calcipotriol possesses a therapeutic advantage. In-vivo and in-vitro studies indicate that Calcipotriol is at least as potent as Calcitriol in inhibiting the proliferation of these cells.[3][4] Furthermore, Calcipotriol has been shown to be more effective in normalizing keratinocyte differentiation markers.[4] A significant clinical advantage of Calcipotriol is its reduced risk of inducing hypercalcemia compared to Calcitriol, making it a safer option for topical application.
Table 1: Comparison of Anti-Proliferative Effects
| Feature | This compound (Calcipotriol) | Calcitriol (1,25-dihydroxyvitamin D3) |
| Primary Target | Keratinocytes | Keratinocytes |
| Mechanism of Action | VDR Agonist | VDR Agonist |
| Anti-Proliferative Potency | As potent or more potent than Calcitriol in keratinocytes | Potent inhibitor of keratinocyte proliferation |
| Effect on Differentiation | Promotes normalization of keratinocyte differentiation markers | Promotes keratinocyte differentiation |
| Systemic Side Effects | Lower risk of hypercalcemia | Higher risk of hypercalcemia |
| Reported IC50 | Not consistently reported in comparative keratinocyte studies | 0.24 μM (in B16-F10 melanoma cells) |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound and its analogs are commonly assessed using a colorimetric method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Calcitriol (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Keratinocytes are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Calcitriol, or vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from the dose-response curve.
Mandatory Visualizations
Vitamin D Receptor (VDR) Signaling Pathway
The anti-proliferative effects of this compound are mediated through the Vitamin D Receptor (VDR) signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: VDR signaling pathway initiated by this compound.
Experimental Workflow for Anti-Proliferation Assay
The following diagram outlines the workflow for a typical in-vitro experiment to assess the anti-proliferative effects of this compound.
Caption: Workflow of an MTT-based cell proliferation assay.
References
- 1. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. A double-blind, randomized quantitative comparison of calcitriol ointment and calcipotriol ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcipotriol inhibits the proliferation of psoriasis HaCaT cells by activating the ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Calcipotriol's Therapeutic Potential for Psoriasis: A Comparative Guide
An objective analysis of Calcipotriol's performance against other topical therapies for psoriasis, supported by experimental data.
Introduction: Calcipotriol, a synthetic analog of vitamin D3, has emerged as a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to inhibit keratinocyte proliferation and promote their differentiation, thereby normalizing the abnormal skin cell turnover characteristic of psoriatic lesions.[1][2][3] This guide provides a comprehensive in vivo validation of Calcipotriol's therapeutic potential, comparing its performance with other established treatments, including the vitamin D3 analog Calcitriol and corticosteroids. While this guide focuses on the extensive data available for Calcipotriol, a specific search for the stereoisomer 24R-Calcipotriol did not yield dedicated in vivo validation data within the scope of this review. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of dermatology and immunology.
Comparative Efficacy of Topical Psoriasis Treatments
The following tables summarize quantitative data from in vivo studies, offering a clear comparison of Calcipotriol's efficacy against other topical agents in the management of psoriasis.
Table 1: Comparison of Calcipotriol and Calcitriol in Psoriasis Treatment
| Parameter | Calcipotriol | Calcitriol | Key Findings |
| Reduction in Dermatological Sum Score (DSS) | Significant reduction (p < 0.001) | Significant reduction (p < 0.001) | Both are effective, with no statistically significant difference in DSS reduction between the two.[4] |
| Global Improvement (Clinician Assessment) | Mean score: 2.16 | Mean score: 2.20 | No statistically significant difference in global improvement as assessed by clinicians.[4] |
| Global Improvement (Patient Assessment) | Mean score: 1.84 | Mean score: 1.92 | No statistically significant difference in global improvement as assessed by patients.[4] |
| Adverse Events | 24% of patients reported treatment-related adverse events. | 4% of patients reported treatment-related adverse events. | Calcitriol demonstrated a better safety profile with fewer local adverse events.[4] |
| Efficacy in Combination with NBUVB Phototherapy | Earlier plaque clearance and lower relapse rate compared to Calcitriol combination. | Effective, but with a slower onset of action and higher relapse rate compared to Calcipotriol combination. | Calcipotriol in combination with NBUVB phototherapy showed superior efficacy and a more rapid response.[5][6] |
Table 2: Efficacy of Calcipotriol in Combination with Betamethasone Dipropionate
| Parameter | Calcipotriol/Betamethasone Dipropionate Combination | Calcipotriol Monotherapy | Betamethasone Dipropionate Monotherapy | Key Findings |
| PASI Score Reduction (4 weeks) | 71% - 74% reduction | Less effective than combination | Less effective than combination | The combination therapy is significantly more effective than either monotherapy.[7] |
| Treatment Success (IGA Score of 1 or 2) | 85% of patients | Not reported | Not reported | High rate of treatment success observed in an 8-week open-label trial.[8] |
| Reduction in Epidermal and Dermal CD8+ T cells | Complete abolishment | Incomplete reduction | Incomplete reduction | The combination therapy was superior in reducing the influx of key inflammatory cells.[9] |
| Reduction in MPO+ Neutrophils | Significant reduction | No significant effect | No significant effect | The combination therapy effectively reduced neutrophil infiltration in psoriatic lesions.[9] |
| Adverse Events | Generally lower risk of adverse events compared to Calcipotriol monotherapy. | Higher incidence of local irritation. | Risk of skin atrophy with long-term use. | The combination is associated with a better safety and tolerability profile.[10] |
Side Effect Profile: The Risk of Hypercalcemia
A critical consideration in the use of vitamin D analogs is the potential for systemic side effects, most notably hypercalcemia.
Table 3: Hypercalcemia Risk Associated with Calcipotriol
| Study Population | Dosage | Serum Calcium Levels | Key Findings |
| Patients with extensive psoriasis | High-dose topical Calcipotriol (up to 360g/week) | Dose-dependent rise in serum calcium; 5 out of 16 patients became hypercalcemic. | Excessive use of Calcipotriol can lead to hypercalcemia due to increased intestinal calcium absorption.[11] |
| Patients with severe psoriasis vulgaris (Japanese) | Standard dose (once daily for 8 weeks) | No significant change in mean serum calcium; no cases of hypercalcemia reported. | At recommended doses, the incidence of hypercalcemia is low. |
| Patients with chronic plaque psoriasis | Recommended maximum weekly dose of 100g | No significant effect on serum calcium. | Adherence to recommended dosage minimizes the risk of hypercalcemia.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a standard protocol for an in vivo psoriasis model.
Imiquimod-Induced Psoriasis Mouse Model
The imiquimod-induced mouse model is a widely used and robust preclinical model that recapitulates many of the key features of human plaque psoriasis.
1. Animal Model:
-
Species: C57BL/6 or BALB/c mice are commonly used.
-
Age: 8-12 weeks old.
-
Housing: Mice are housed in a specific pathogen-free environment to minimize confounding inflammatory responses.
2. Induction of Psoriasis-like Skin Inflammation:
-
A daily topical application of 62.5 mg of 5% imiquimod cream (Aldara™) is administered to the shaved back and right ear of the mice for 5-8 consecutive days.
-
This dose is equivalent to 3.125 mg of the active ingredient.
3. Treatment Protocol:
-
Mice are randomly assigned to different treatment groups:
-
Vehicle control (e.g., petrolatum jelly)
-
Calcipotriol-treated group
-
Comparative drug-treated group (e.g., Calcitriol, corticosteroids)
-
-
Topical treatments are typically applied daily, starting from day 2 or 3 after the initial imiquimod application.
4. Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): A modified PASI score is used to evaluate the severity of skin inflammation based on erythema (redness), scaling, and induration (thickness). Scoring is performed daily.
-
Ear and Skin Thickness: Caliper measurements of the ear and dorsal skin are taken daily to quantify inflammation-induced swelling.
-
Histological Analysis: At the end of the experiment, skin biopsies are collected for histological examination. Key parameters assessed include epidermal thickness (acanthosis), presence of parakeratosis, and inflammatory cell infiltration.
-
Cytokine Analysis: Skin homogenates or serum samples can be analyzed using ELISA or other immunoassays to measure the levels of key pro-inflammatory cytokines such as IL-17, IL-23, and TNF-α.
-
Flow Cytometry: Skin-infiltrating immune cells can be isolated and analyzed by flow cytometry to quantify different cell populations (e.g., T cells, neutrophils).
Visualizing the Science: Diagrams and Pathways
To further elucidate the mechanisms and processes involved in the in vivo validation of Calcipotriol, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Caption: Simplified signaling pathway of Calcipotriol in keratinocytes.
Caption: Logical relationship of Calcipotriol's therapeutic potential and side effects.
References
- 1. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of efficacy and safety of calcipotriol versus calcitriol ointment, both in combination with narrow-band ultraviolet B phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Impact of topical emollient, steroids alone or combined with calcipotriol, on the immune infiltrate and clinical outcome in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcipotriol/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of topical calcipotriol on systemic calcium homeostasis in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - The effects of topical calcipotriol on systemic calcium homeostasis in patients with psoriasis. - University of Leicester - Figshare [figshare.le.ac.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 24R-Calcipotriol
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of 24R-Calcipotriol, a potent synthetic analogue of calcitriol (the active form of vitamin D3), is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its high toxicity, stringent disposal protocols must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Hazard Profile of this compound
This compound is classified as a hazardous substance with the following primary hazard statements:
-
H311: Toxic in contact with skin[1]
-
H372: Causes damage to organs through prolonged or repeated exposure[1][2]
Given the acute toxicity of this compound, all waste containing this compound must be treated as hazardous.
Quantitative Data on Chemical Waste Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety. Adherence to established segregation protocols prevents dangerous reactions and facilitates proper disposal. The following table summarizes general guidelines for the segregation of common laboratory waste streams, which are applicable to the disposal of this compound waste.
| Waste Category | Incompatible with | Storage Container Requirements | Disposal Route |
| Halogenated Organic Solvents | Non-halogenated organic solvents, strong acids, strong bases, oxidizers | Clearly labeled, sealed, and compatible solvent containers | Licensed hazardous waste disposal |
| Non-Halogenated Organic Solvents | Halogenated organic solvents, strong acids, strong bases, oxidizers | Clearly labeled, sealed, and compatible solvent containers | Licensed hazardous waste disposal |
| Aqueous Acidic Waste (pH ≤ 2) | Bases, active metals, cyanides, sulfides | Clearly labeled, sealed, acid-resistant containers | Licensed hazardous waste disposal |
| Aqueous Basic Waste (pH ≥ 12.5) | Acids, organic materials, active metals | Clearly labeled, sealed, base-resistant containers | Licensed hazardous waste disposal |
| Solid Chemical Waste (e.g., contaminated labware) | Incompatible chemicals (based on contamination) | Clearly labeled, sealed, puncture-resistant containers | Licensed hazardous waste disposal |
| Sharps Waste (needles, scalpels) | All other waste streams | Puncture-proof sharps container | Licensed medical/hazardous waste disposal |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling any this compound waste, ensure you are wearing the appropriate PPE:
- Nitrile gloves (double-gloving is recommended)
- Safety goggles and a face shield
- A properly fitted laboratory coat
- In case of inadequate ventilation, wear respiratory protection.[1]
2.0 Waste Segregation and Collection
2.1. Solid Waste: 2.1.1. All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips, contaminated vials) must be collected in a designated, clearly labeled, and sealed hazardous waste container. 2.1.2. The container should be labeled "Hazardous Waste: this compound, Solid" and include the date accumulation started.
2.2. Liquid Waste: 2.2.1. Solutions containing this compound should be collected in a designated, sealed, and compatible waste container. 2.2.2. The container should be clearly labeled "Hazardous Waste: this compound, Liquid" with a list of the solvent(s) and an approximate concentration of the active compound. 2.2.3. Do not mix this compound waste with other incompatible waste streams.[3][4]
2.3. Empty Containers: 2.3.1. Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). 2.3.2. The rinsate must be collected and treated as hazardous liquid waste. 2.3.3. After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate solid waste stream.[4]
3.0 Storage in Satellite Accumulation Area (SAA)
3.1. Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] 3.2. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5] 3.3. Ensure waste containers are kept closed except when adding waste.[5] 3.4. Inspect the SAA weekly for any signs of leakage or container degradation.[3]
4.0 Final Disposal
4.1. Once the waste container is full, or within one year of the accumulation start date, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][5][6] 4.2. Do not dispose of this compound down the drain or in the regular trash.[6][7] This compound is environmentally hazardous and requires specialized disposal methods. 4.3. The recommended final disposal method is incineration in a facility equipped with an afterburner and scrubber.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 24R-Calcipotriol
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 24R-Calcipotriol. Adherence to these protocols is critical to ensure personal safety and proper disposal of this potent compound.
This compound, a synthetic analog of vitamin D, is classified as a highly potent and toxic substance. Safety Data Sheets (SDS) consistently highlight its acute toxicity, with hazard statements indicating that it can be fatal if swallowed, inhaled, or in contact with skin[1][2][3]. Therefore, stringent safety measures, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of compatible chemical-resistant gloves (e.g., nitrile) to prevent skin exposure[2]. Inspect gloves for any defects before use and change them frequently. |
| Body Protection | Disposable Gown/Coveralls | A disposable gown or "bunny suit" that provides full-body coverage is required to protect against skin contact[4]. Ensure cuffs are tucked into the inner gloves. |
| Shoe Covers | Wear slip-resistant shoe covers to prevent the spread of contamination outside the designated handling area[4]. | |
| Eye and Face Protection | Safety Goggles and Face Shield | Use tightly fitting safety goggles and a full-face shield to protect against splashes and aerosols[3][4]. Standard safety glasses are not sufficient. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator, such as an N95 or a powered air-purifying respirator (PAPR), is mandatory, especially when handling the powdered form of the compound, to prevent inhalation[3][4][5]. |
Experimental Workflow for Safe Handling
To ensure a safe and controlled environment, all work with this compound must be conducted within a certified chemical fume hood or a biological safety cabinet[6]. The following diagram illustrates the standard operating procedure for handling this potent compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
